GNE-3500
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-[4-[3-fluoro-4-[[(3S,6R)-3-methyl-1,1-dioxo-6-phenylthiazinan-2-yl]methyl]phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O3S/c1-18-8-11-24(20-6-4-3-5-7-20)32(30,31)28(18)17-21-9-10-22(16-23(21)25)27-14-12-26(13-15-27)19(2)29/h3-7,9-10,16,18,24H,8,11-15,17H2,1-2H3/t18-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCIIQPUMOJJOF-MHECFPHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(S(=O)(=O)N1CC2=C(C=C(C=C2)N3CCN(CC3)C(=O)C)F)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](S(=O)(=O)N1CC2=C(C=C(C=C2)N3CCN(CC3)C(=O)C)F)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-3500: A Technical Guide to its Mechanism of Action as a Potent and Selective RORc Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-3500 is a potent, selective, and orally bioavailable small molecule that functions as an inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor c (RORc), also known as RORγ.[1][2][3] RORc is a key transcription factor in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[3][4] By inhibiting RORc activity, this compound effectively suppresses IL-17 production, positioning it as a promising therapeutic candidate for a range of autoimmune and inflammatory diseases, including psoriasis and rheumatoid arthritis.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on the RORc signaling pathway, comprehensive quantitative data, and detailed experimental protocols for key assays used in its characterization.
Core Mechanism of Action: RORc Inverse Agonism
This compound exerts its therapeutic effect through direct inhibition of RORc, a nuclear receptor that plays a pivotal role in the immune system. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist like this compound reduces the constitutive activity of the receptor.
The primary downstream effect of RORc inhibition by this compound is the suppression of IL-17A and other IL-17 family cytokines.[1] IL-17 is a potent pro-inflammatory cytokine that is a key driver of pathogenesis in numerous autoimmune diseases.
Signaling Pathway
The mechanism of action can be visualized as a linear signaling pathway:
Quantitative Data
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Metric | Value | Reference |
| IL-17 Promoter Assay | IC50 | 47 nM | [1] |
| RORc Antagonist Assay | EC50 | 12 nM | [2][5] |
| IL-17 Production Inhibition (Murine CD4+ T cells) | EC50 | 0.27-1.8 µM | [1] |
Table 2: Selectivity Profile of this compound
| Target Family | Selectivity | Reference |
| ROR Family Members (other than RORc) | 75-fold | [1][3] |
| Other Nuclear Receptors (panel of 25) | >200-fold | [1][3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
RORc Inverse Agonist Activity Assessment (Luciferase Reporter Assay)
This assay is designed to measure the ability of a compound to inhibit the transcriptional activity of RORc.
Methodology:
-
Cell Culture: Jurkat cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection: Cells are transfected with two plasmids: one expressing a fusion protein of the Gal4 DNA-binding domain and the RORc ligand-binding domain (Gal4-RORc-LBD), and a second plasmid containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).
-
Compound Addition: Following transfection, cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for 24 hours to allow for compound-mediated effects on RORc activity and subsequent luciferase expression.
-
Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control, and the IC50 value is calculated, representing the concentration of this compound required to inhibit 50% of the RORc transcriptional activity.
IL-17 Production Inhibition in Human Whole Blood
This ex vivo assay assesses the ability of this compound to inhibit the production of IL-17 from primary human immune cells.
Methodology:
-
Blood Collection: Fresh human whole blood is collected from healthy donors into heparinized tubes.
-
Stimulation: The whole blood is stimulated with anti-CD3 and anti-CD28 antibodies to activate T cells and induce cytokine production.
-
Compound Treatment: this compound is added to the stimulated blood at a range of concentrations. A vehicle control is also included.
-
Incubation: The samples are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Plasma Separation: After incubation, plasma is separated by centrifugation.
-
IL-17 Quantification: The concentration of IL-17A in the plasma is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The EC50 value is determined by plotting the IL-17A concentration against the this compound concentration.
In Vitro ADME and Pharmacokinetic (PK) Profiling
A series of in vitro assays are conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which are critical for its development as an orally bioavailable drug.
Methodologies:
-
Metabolic Stability: this compound is incubated with human and rat liver microsomes in the presence of NADPH. The depletion of the parent compound over time is monitored by LC-MS/MS to determine its intrinsic clearance.
-
Caco-2 Permeability: The permeability of this compound is assessed using Caco-2 cell monolayers, which serve as an in vitro model of the intestinal epithelium. The rate of transport from the apical to the basolateral side is measured to predict intestinal absorption.
-
Plasma Protein Binding: Equilibrium dialysis is used to determine the fraction of this compound that binds to plasma proteins, which influences its distribution and availability to target tissues.
-
CYP450 Inhibition: The potential of this compound to inhibit major cytochrome P450 enzymes is evaluated to assess the risk of drug-drug interactions.
Conclusion
This compound is a well-characterized RORc inverse agonist with a clear mechanism of action, potent in vitro activity, and favorable selectivity. Its ability to effectively inhibit the RORc/IL-17 signaling pathway underscores its potential as a therapeutic agent for a variety of inflammatory and autoimmune disorders. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on or interested in the field of RORc modulation.
References
- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 2. Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
GNE-3500: A Technical Guide for Researchers in Drug Discovery
An In-depth Overview of the Potent and Selective RORγt Inverse Agonist in Preclinical Research
GNE-3500 is a potent, selective, and orally bioavailable small molecule inhibitor of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). As a key transcription factor for the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine Interleukin-17 (IL-17), RORγt has emerged as a critical target for the development of novel therapeutics for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and its application in preclinical research models.
Core Mechanism of Action
This compound functions as an inverse agonist of RORγt. By binding to the ligand-binding domain of the RORγt protein, it stabilizes the receptor in an inactive conformation. This prevents the recruitment of coactivators necessary for gene transcription, leading to a downstream reduction in the expression of RORγt target genes, most notably IL17A and IL17F. The inhibition of IL-17 production is a central tenet of its therapeutic potential, as this cytokine is a key driver of inflammation and pathology in numerous autoimmune diseases.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological properties of this compound, facilitating a clear comparison of its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay | Species | IC50 / EC50 | Selectivity | Reference |
| IL-17 Promoter Reporter Assay | Human | 47 nM (IC50) | - | [1] |
| RORγt Inverse Agonist Assay | Human | 12 nM (EC50) | - | N/A |
| RORα Inverse Agonist Assay | Human | >10 µM | ~833-fold vs RORγt | N/A |
| RORβ Inverse Agonist Assay | Human | >10 µM | ~833-fold vs RORγt | N/A |
| IL-17A Production in CD4+ T cells | Murine | 0.27 µM (EC50) | - | [1] |
| IL-17F Production in CD4+ T cells | Murine | 1.8 µM (EC50) | - | [1] |
| IL-17AA Production by ILCs | Murine | - | - | [1] |
| IL-17AF Production by ILCs | Murine | - | - | [1] |
N/A: Data not explicitly available in the provided search results.
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Bioavailability | Good | Oral | N/A |
| Dose-dependent IL-17 inhibition | Demonstrated | Oral | [1] |
N/A: Specific quantitative values for bioavailability were not available in the provided search results, though it is described as "orally bioavailable."
Signaling Pathways and Experimental Workflows
Visual representations of the core signaling pathway and a typical experimental workflow for the evaluation of RORγt inhibitors like this compound are provided below.
Caption: Th17 Cell Differentiation Signaling Pathway.
References
GNE-3500: A Potent and Selective RORγ Inverse Agonist for the Inhibition of IL-17 Production
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GNE-3500 is a potent, selective, and orally bioavailable small molecule that functions as an inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ). RORγ is a key nuclear receptor transcription factor that plays a pivotal role in the differentiation of T helper 17 (Th17) cells and the subsequent production of the pro-inflammatory cytokine Interleukin-17 (IL-17). By inhibiting RORγ activity, this compound effectively suppresses IL-17 production from various immune cell types, positioning it as a promising therapeutic candidate for a range of autoimmune and inflammatory diseases driven by the IL-23/IL-17 axis. This document provides an in-depth overview of the mechanism of action of this compound, a summary of its inhibitory effects on IL-17 production, and detailed experimental methodologies relevant to its study.
Introduction: The Role of RORγ and IL-17 in Inflammatory Disease
The IL-23/IL-17 signaling axis is a critical pathway in the pathogenesis of numerous autoimmune and inflammatory conditions, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2] A central player in this axis is the transcription factor RORγ, which is essential for the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells.[1][3] Upon activation, Th17 cells, as well as other immune cells like innate lymphoid cells (ILCs), produce and secrete IL-17.[4] IL-17, in turn, acts on various cell types to induce the expression of other pro-inflammatory cytokines, chemokines, and antimicrobial peptides, leading to tissue inflammation and damage.
This compound has been developed as a highly selective inverse agonist of RORγ.[1][2][3] Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of its target receptor. This mechanism allows this compound to effectively shut down the transcriptional activity of RORγ, thereby inhibiting the production of IL-17 and downstream inflammatory signaling.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on IL-17 production by directly targeting the RORγ nuclear receptor. As an inverse agonist, this compound binds to RORγ and stabilizes it in an inactive conformation. This prevents the recruitment of coactivators and promotes the binding of corepressors to the receptor, ultimately leading to the suppression of RORγ-dependent gene transcription, most notably the gene encoding for IL-17.
Caption: this compound acts as an inverse agonist of RORγ, inhibiting its ability to activate IL-17 gene transcription.
Quantitative Data: In Vitro and In Vivo Efficacy of this compound
Preclinical studies have demonstrated the potent and dose-dependent inhibitory effects of this compound on IL-17 production. The following tables summarize the key quantitative data available.
| Assay Type | Parameter | Value | Cell Type/System | Reference |
| IL-17 Promoter Assay | IC50 | 47 nM | Not Specified | [4] |
| IL-17 Production | EC50 | 0.27-1.8 µM | Murine CD4+ T cells | [4] |
| IL-17AA & IL-17AF Production | - | Inhibited | Innate Lymphoid Cells | [4] |
| In Vivo IL-17 Production | - | Dose-dependent Inhibition | In vivo PK/PD model | [1] |
Table 1: In Vitro and In Vivo Potency of this compound
| Receptor/Enzyme | Selectivity Fold |
| Other ROR Family Members | >75-fold |
| Other Nuclear Receptors (25 total) | >200-fold |
Table 2: Selectivity Profile of this compound [1][4]
Experimental Protocols
The following are representative experimental protocols for evaluating the effect of RORγ inhibitors like this compound on IL-17 production.
In Vitro IL-17 Promoter Reporter Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on RORγ-mediated IL-17 gene transcription.
Methodology:
-
Cell Line: A suitable host cell line (e.g., HEK293T) is co-transfected with:
-
An expression vector for human RORγ.
-
A reporter plasmid containing the IL-17 promoter upstream of a luciferase gene.
-
A control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment: Transfected cells are seeded in 96-well plates and treated with a serial dilution of this compound or vehicle control for 24-48 hours.
-
Measurement: Luciferase activity is measured using a dual-luciferase reporter assay system.
-
Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
In Vitro Th17 Differentiation and IL-17 Production Assay
Objective: To assess the effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells and their subsequent IL-17 production.
Methodology:
-
Cell Isolation: Naive CD4+ T cells are isolated from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).
-
Cell Culture and Differentiation: Isolated naive CD4+ T cells are cultured under Th17-polarizing conditions, which typically include:
-
Anti-CD3 and anti-CD28 antibodies for T cell receptor stimulation.
-
A cocktail of cytokines such as TGF-β, IL-6, IL-23, and anti-IFN-γ and anti-IL-4 antibodies.
-
-
Treatment: Cells are treated with various concentrations of this compound or vehicle control at the initiation of the culture.
-
Measurement of IL-17: After 3-5 days of culture, the supernatant is collected, and the concentration of IL-17A is measured by Enzyme-Linked Immunosorbent Assay (ELISA).
-
Flow Cytometry (Optional): Intracellular staining for IL-17 and the transcription factor RORγt can be performed to assess the percentage of Th17 cells.
Caption: A typical workflow for assessing the impact of this compound on Th17 differentiation and IL-17 production.
Conclusion
This compound is a well-characterized RORγ inverse agonist that demonstrates potent and selective inhibition of IL-17 production in preclinical models. Its mechanism of action, directly targeting a key transcription factor in the IL-23/IL-17 pathway, makes it a compelling candidate for the treatment of a variety of inflammatory and autoimmune diseases. The data presented in this guide highlight the significant potential of this compound and provide a foundation for further investigation and development.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (this compound): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound |CAS:1537859-24-7 Probechem Biochemicals [probechem.com]
GNE-3500: A Technical Guide for Researchers
An In-depth Review of the Potent and Selective RORγ Inverse Agonist
GNE-3500 is a potent, selective, and orally bioavailable small molecule inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ, also known as RORc or NR1F3). As a key regulator of T helper 17 (Th17) cell differentiation and the production of the pro-inflammatory cytokine Interleukin-17 (IL-17), RORγ has emerged as a significant therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental data related to this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone, is a structurally complex molecule designed for high affinity and selectivity to the RORγ ligand-binding domain.
| Property | Value | Reference |
| CAS Number | 1537859-24-7 | [2] |
| Molecular Formula | C24H30FN3O3S | [2] |
| Molecular Weight | 459.58 g/mol | [2] |
| Appearance | Solid | [2] |
| SMILES | CC(N1CCN(C2=CC=C(CN(--INVALID-LINK--CC[C@@H]3C4=CC=CC=C4)S3(=O)=O)C(F)=C2)CC1)=O | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as an inverse agonist of RORγ. In the context of Th17 cells, RORγ is a master transcriptional regulator that, upon binding to its response elements (ROREs) in the promoter regions of target genes, drives the expression of pro-inflammatory cytokines, most notably IL-17A and IL-17F. This compound binds to the ligand-binding pocket of RORγ, inducing a conformational change that favors the recruitment of co-repressors over co-activators. This action effectively suppresses the transcriptional activity of RORγ, leading to a dose-dependent reduction in IL-17 production.
Biochemical and Cellular Activity
This compound demonstrates potent and selective inhibition of RORγ activity in a variety of biochemical and cellular assays.
| Assay | IC50 / EC50 | Notes | Reference |
| RORγ Inverse Agonist Assay (IL-17 Promoter) | IC50 = 47 nM | ||
| RORγ Antagonist Assay | EC50 = 12 nM | [1] | |
| Murine CD4+ T cell IL-17 Production | EC50 = 0.27 - 1.8 µM | Inhibition of IL-17 subtypes | |
| Innate Lymphoid Cell (ILC) IL-17 Production | - | Inhibits IL-17AA and -AF production |
Selectivity Profile:
This compound exhibits high selectivity for RORγ over other members of the ROR family and a broad panel of other nuclear receptors.
| Receptor Family | Selectivity | Reference |
| ROR Family Members | >75-fold | |
| Other Nuclear Receptors (25 total) | >200-fold |
In Vitro ADME Properties
The in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound indicates favorable drug-like properties.
| Parameter | Species | Value | Reference |
| Metabolic Stability | |||
| Microsomal Clint | Human | 15 µL/min/mg | |
| Microsomal Clint | Rat | 45 µL/min/mg | |
| Permeability | |||
| Caco-2 Papp (A to B) | - | 15 x 10⁻⁶ cm/s | |
| Efflux Ratio | - | 1.5 | |
| Plasma Protein Binding | |||
| % Bound | Human | 98% | |
| % Bound | Rat | 97% |
In Vivo Pharmacokinetics and Pharmacodynamics
In vivo studies in rats demonstrate that this compound is orally bioavailable and achieves exposures that lead to a dose-dependent inhibition of IL-17.
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) | Reference |
| This compound | IV | 1 | 450 | 0.08 | 350 | - | |
| This compound | PO | 10 | 1200 | 2 | 8000 | 23 |
A key experimental workflow for evaluating the in vivo efficacy of this compound involves a pharmacokinetics/pharmacodynamics (PK/PD) model.
Experimental Protocols
RORγ Cellular Reporter Assay (Inverse Agonist Mode)
-
Cell Line: HEK293 cells stably co-transfected with a Gal4-RORγ-LBD fusion construct and a luciferase reporter gene under the control of a Gal4 upstream activation sequence.
-
Assay Conditions: Cells are plated in 96-well plates and incubated with varying concentrations of this compound for 24 hours.
-
Readout: Luciferase activity is measured using a commercially available kit (e.g., Bright-Glo).
-
Data Analysis: The percent inhibition of luciferase activity relative to a vehicle control is calculated, and the IC50 value is determined by non-linear regression analysis.
Mouse Splenocyte IL-17A Production Assay
-
Cell Isolation: Spleens are harvested from C57BL/6 mice, and single-cell suspensions are prepared. Red blood cells are lysed, and splenocytes are washed and resuspended in complete RPMI medium.
-
Cell Culture: Splenocytes are plated in 96-well plates and pre-incubated with a dilution series of this compound for 1 hour.
-
Stimulation: Cells are stimulated with a cocktail of anti-CD3 and anti-CD28 antibodies, along with polarizing cytokines (e.g., IL-6, TGF-β, IL-23) to induce Th17 differentiation and IL-17A production.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified CO2 incubator.
-
Cytokine Measurement: Supernatants are collected, and IL-17A concentrations are quantified by ELISA.
-
Data Analysis: The EC50 value for the inhibition of IL-17A production is calculated.
In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats are used.
-
Formulation: For oral administration, this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose). For intravenous administration, a solution in a vehicle such as 5% DMSO/95% PEG400 is used.
-
Dosing: Animals are dosed either orally via gavage or intravenously via the tail vein.
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, and oral bioavailability.
Conclusion
This compound is a well-characterized, potent, and selective RORγ inverse agonist with favorable drug-like properties. Its demonstrated ability to inhibit IL-17 production both in vitro and in vivo makes it a valuable tool for researchers investigating the role of the RORγ/Th17/IL-17 axis in health and disease. The data and protocols presented in this guide provide a solid foundation for the further preclinical evaluation of this compound and related compounds in models of autoimmune and inflammatory disorders.
References
GNE-3500: A Technical Guide to a Potent and Selective RORγt Inverse Agonist
CAS Number: 1537859-24-7
This document provides an in-depth technical overview of GNE-3500, a potent, selective, and orally bioavailable inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the RORγt pathway in inflammatory and autoimmune diseases.
Introduction
This compound, with the CAS number 1537859-24-7, is a small molecule inhibitor that has demonstrated significant potential in modulating the immune response.[1][2] As an inverse agonist of RORγt, this compound effectively suppresses the transcriptional activity of this key nuclear receptor, which is a master regulator of T helper 17 (Th17) cell differentiation and the production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1537859-24-7 | [] |
| Molecular Formula | C24H30FN3O3S | [] |
| Molecular Weight | 459.58 g/mol | [] |
| Appearance | Solid | [1] |
| Storage | Powder: -20°C for 12 months, 4°C for 6 months. In solvent: -80°C for 6 months, -20°C for 6 months. | [1] |
| Solubility | 10 mM in DMSO | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as an inverse agonist of RORγt. RORγt is a critical transcription factor for the differentiation of Th17 cells, a subset of T helper cells that play a central role in the pathogenesis of various autoimmune diseases. RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F. This binding initiates the transcription of these genes, leading to the production and secretion of IL-17A and IL-17F.
As an inverse agonist, this compound binds to the ligand-binding domain of RORγt and promotes a conformational change that leads to the recruitment of corepressors and the dismissal of coactivators. This action actively represses the basal transcriptional activity of RORγt, thereby inhibiting the expression of IL-17 and other pro-inflammatory cytokines.
References
GNE-3500: An In-Depth Technical Guide on its In Vitro Potency as a RORγt Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency and mechanism of action of GNE-3500, a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and autoimmune diseases.
Core Mechanism of Action: RORγt Inhibition
This compound exerts its therapeutic potential by functioning as an inverse agonist of RORγt, a master transcription factor that is essential for the differentiation of T helper 17 (Th17) cells.[1] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1] Elevated levels of IL-17 are strongly associated with the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.
By binding to the ligand-binding domain of RORγt, this compound does not block the binding of a natural agonist but instead stabilizes an inactive conformation of the receptor. This inverse agonism leads to the recruitment of co-repressors and dismissal of co-activators, ultimately repressing the transcriptional activity of RORγt. The direct consequence of this action is the inhibition of Th17 cell differentiation and a significant reduction in the production of IL-17 and other pro-inflammatory cytokines.[2]
Quantitative In Vitro Potency of this compound
The in vitro potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
| Assay Type | Target | Metric | Value (nM) | Reference |
| IL-17 Promoter Reporter Assay | RORγt | IC50 | 47 | [3] |
| RORc Cellular Assay | RORc (RORγ) | EC50 | 12 | [4] |
Table 1: Biochemical and Cellular Potency of this compound
| Selectivity Aspect | Comparison | Fold Selectivity | Reference |
| ROR Family Members | Over other RORs | >75-fold | [3] |
| Nuclear Receptors | Over 25 other nuclear receptors | >200-fold | [3] |
Table 2: Selectivity Profile of this compound
Signaling Pathway of RORγt in Th17 Differentiation
The following diagram illustrates the central role of RORγt in the signaling cascade that leads to Th17 cell differentiation and IL-17 production, and the point of intervention for this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for the replication and validation of its in vitro potency. Below are representative methodologies for key assays.
This assay is designed to measure the ability of a compound to inhibit the transcriptional activity of RORγt in a cellular context.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.
-
Transfection: Cells are transiently co-transfected with three plasmids:
-
An expression vector for the human RORγt ligand-binding domain (LBD) fused to the Gal4 DNA-binding domain (Gal4-RORγt-LBD).
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS-Luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency. Transfection is typically performed using a lipid-based transfection reagent.
-
2. Compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).
-
Cells are incubated with the compound for an additional 18-24 hours.
3. Luciferase Assay:
-
Following incubation, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
4. Data Analysis:
-
The normalized luciferase activity is plotted against the compound concentration.
-
The EC50 value, representing the concentration at which this compound causes a 50% reduction in the maximal luciferase signal, is calculated using a non-linear regression analysis.
This assay measures the inhibitory effect of this compound on the production and secretion of IL-17 from primary human T-cells, providing a more physiologically relevant assessment of its potency.
1. Isolation of Primary T-cells:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
CD4+ T-cells are then purified from the PBMC population by negative or positive selection using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
2. T-cell Culture and Differentiation:
-
Purified CD4+ T-cells are cultured in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics.
-
To induce Th17 differentiation, the culture medium is supplemented with a cocktail of cytokines, including TGF-β, IL-6, IL-23, and anti-IFN-γ and anti-IL-4 neutralizing antibodies. T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to mimic T-cell receptor activation.
3. Compound Treatment:
-
This compound, at various concentrations, or a vehicle control is added to the T-cell cultures at the initiation of the differentiation process.
-
The cells are cultured for 3-5 days to allow for Th17 differentiation and IL-17 production.
4. Measurement of IL-17 Secretion:
-
After the incubation period, the cell culture supernatants are collected.
-
The concentration of IL-17A in the supernatants is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a bead-based immunoassay (e.g., Luminex).
5. Data Analysis:
-
The IL-17A concentration is plotted against the this compound concentration.
-
The IC50 value, representing the concentration of this compound that inhibits 50% of IL-17A secretion, is determined by non-linear regression analysis.
Conclusion
This compound is a potent and selective RORγt inverse agonist with significant potential for the treatment of Th17-mediated autoimmune and inflammatory diseases. Its low nanomolar in vitro potency in both reporter and primary cell-based assays, coupled with its high selectivity, underscores its promise as a therapeutic candidate. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for further research and development of G-3500 and other RORγt modulators.
References
- 1. assaygenie.com [assaygenie.com]
- 2. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (this compound): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
GNE-3500: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-3500 is a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor C (RORc or RORγ). As a key regulator of Interleukin-17 (IL-17) production, RORc is a prime therapeutic target for a number of autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The T helper 17 (Th17) cell lineage and its signature cytokine, IL-17, are critical drivers of inflammation in several autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][2][3] The transcription factor RORc (specifically its isoform RORγt in immune cells) is the master regulator of Th17 cell differentiation and IL-17 production.[2][3][4] Consequently, the development of small molecule inhibitors of RORc has been a major focus of drug discovery efforts.
This compound emerged from a structure-guided drug design program aimed at identifying potent, selective, and orally bioavailable RORc inverse agonists.[1][5][6] An inverse agonist is a ligand that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. In the case of RORc, an inverse agonist reduces the constitutive activity of the receptor, thereby suppressing the transcription of target genes like IL17A.[4]
Discovery and Optimization
The discovery of this compound began with the identification of a tertiary sulfonamide lead compound.[5][6] Through structural modifications, researchers aimed to improve metabolic stability while maintaining high potency and selectivity for RORc. This led to the development of a δ-sultam compound, this compound (1-{4-[3-fluoro-4-((3S,6R)-3-methyl-1,1-dioxo-6-phenyl-[1][5]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone).[1][5] This modification significantly enhanced its drug-like properties, including metabolic stability in human and rat microsomes.[5][6]
Mechanism of Action
This compound functions as a RORc inverse agonist. It binds to the ligand-binding domain (LBD) of the RORc protein, inducing a conformational change that promotes the recruitment of corepressors and inhibits the recruitment of coactivators.[4] This modulation of cofactor binding represses the transcriptional activity of RORc, leading to a dose-dependent inhibition of IL-17 production.[5][7]
References
- 1. Small molecule mediated inhibition of ROR γ‐dependent gene expression and autoimmune disease pathology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. tripod.nih.gov [tripod.nih.gov]
- 6. Novel RORγt inverse agonist active in psoriasis model | BioWorld [bioworld.com]
- 7. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Retinoic Acid Receptor-Related Orphan Receptor C (RORc) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Retinoic acid receptor-related orphan receptor c (RORc, also known as RORγ) is a nuclear receptor that has emerged as a critical therapeutic target, particularly in the context of autoimmune and inflammatory diseases.[1][2] RORc is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells, a subset of T cells that are major producers of the pro-inflammatory cytokine Interleukin-17 (IL-17).[3][4] Dysregulation of the Th17/IL-17 axis is implicated in the pathogenesis of numerous autoimmune disorders, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[2][3][5] Consequently, the development of small molecule inhibitors of RORc has become a significant focus of drug discovery efforts.[1][6]
This technical guide provides an in-depth review of RORc inhibitors, detailing their mechanism of action, summarizing key quantitative data for prominent compounds, outlining experimental protocols for their evaluation, and visualizing the core signaling pathways involved.
RORc and the Th17/IL-17 Signaling Axis
RORc, specifically its isoform RORγt, is the master regulator of Th17 cell differentiation.[7][8] Upon activation, RORγt binds to ROR response elements (ROREs) in the promoter regions of target genes, driving the expression of key molecules that define the Th17 phenotype, most notably IL-17A and IL-17F.[8][9] These cytokines then signal through their receptors (IL-17RA/RC) on various cell types, leading to the production of other pro-inflammatory mediators and the recruitment of immune cells to sites of inflammation.[10][11][12] RORc inhibitors function by binding to the ligand-binding domain (LBD) of the RORc protein, modulating its transcriptional activity and thereby suppressing Th17 cell differentiation and IL-17 production.[3][13]
Th17 Differentiation Signaling Pathway
Caption: TGF-β and pro-inflammatory cytokines induce RORγt expression, driving Th17 differentiation.
IL-17 Signaling Pathway
Caption: IL-17 binding to its receptor activates downstream pathways, leading to inflammation.
Quantitative Data of Selected RORc Inhibitors
A number of RORc inhibitors have been developed and evaluated in preclinical and clinical studies. The following table summarizes the inhibitory activities of several representative compounds.
| Compound Name | Type | RORc IC50 (nM) | Th17 Cell IC50 (nM) | Development Status | Reference(s) |
| VTP-43742 | Inverse Agonist | - | - | Phase II (terminated) | [6],[5] |
| GSK2981278 | Inhibitor | - | - | Phase I (topical) | [13] |
| Digoxin | Inhibitor | - | - | Preclinical | [14],[15] |
| SR1001 | Inverse Agonist | - | - | Preclinical | [14] |
| Ursolic Acid | Inhibitor | - | - | Preclinical | [14] |
| TMP778 | Inverse Agonist | 17 | - | Preclinical | [15] |
| TMP920 | Inverse Agonist | 1100 | - | Preclinical | [15] |
| Compound 1 | Inhibitor | 1.2 (TR-FRET) | 11 | Preclinical | [13] |
| Compound 2 | Inhibitor | 0.3 (TR-FRET) | 36 | Preclinical | [13] |
| MRL-871 | Allosteric Inhibitor | 7 | - | Preclinical | [16] |
| JNJ-61803534 | Inhibitor | - | - | Terminated | [5] |
| AZD0284 | Antagonist | - | - | Phase I (discontinued) | [5] |
| S18-000003 | Antagonist | 29 (reporter assay) | 13 | Preclinical | [5] |
IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The evaluation of RORc inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
RORc Inhibitor Screening Workflow
Caption: A general workflow for the discovery and development of RORc inhibitors.
RORc Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the ability of a compound to disrupt the interaction between the RORc Ligand Binding Domain (LBD) and a cofactor peptide.[13]
Materials:
-
Recombinant human RORc-LBD (tagged, e.g., with GST)
-
Biotinylated cofactor peptide (e.g., from RIP140)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Streptavidin-conjugated acceptor fluorophore (e.g., Allophycocyanin - APC)
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
Test compounds
-
384-well low-volume plates
Procedure:
-
Prepare a solution of RORc-LBD and the biotinylated cofactor peptide in assay buffer.
-
Add the test compound at various concentrations to the wells of the assay plate.
-
Add the RORc-LBD/peptide mixture to the wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Prepare a detection mixture containing the Europium-labeled antibody and Streptavidin-APC in assay buffer.
-
Add the detection mixture to the wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) in the dark.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).
-
Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm) and determine the IC50 values for the test compounds.
RORc Reporter Gene Assay
This cell-based assay measures the transcriptional activity of RORc in response to a test compound.[13][17]
Materials:
-
Host cell line (e.g., HEK293)
-
Expression vector for a Gal4 DNA-binding domain (DBD) fused to the RORc-LBD
-
Reporter vector containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS)
-
Transfection reagent
-
Cell culture medium
-
Test compounds
-
Luciferase assay reagent
-
White, clear-bottom assay plates
Procedure:
-
Co-transfect the host cells with the Gal4-RORc-LBD expression vector and the UAS-luciferase reporter vector.
-
Plate the transfected cells into the assay plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound.
-
Incubate for a specified time (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of RORc transcriptional activity and determine the IC50 values.
Human Th17 Cell Differentiation Assay
This assay assesses the effect of a compound on the differentiation of naive CD4+ T cells into Th17 cells.[13][18]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naive CD4+ T cell isolation kit
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Anti-CD3 and anti-CD28 antibodies (for T cell activation)
-
Th17 polarizing cytokines: TGF-β, IL-6, IL-1β, IL-23
-
Anti-IFN-γ and anti-IL-4 antibodies (to block other T cell lineages)
-
Test compounds
-
ELISA kit for human IL-17A
Procedure:
-
Isolate naive CD4+ T cells from human PBMCs.
-
Coat cell culture plates with anti-CD3 antibody.
-
Plate the naive CD4+ T cells in the presence of soluble anti-CD28 antibody.
-
Add the Th17 polarizing cytokines and blocking antibodies.
-
Add the test compound at various concentrations.
-
Culture the cells for 3-5 days.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-17A in the supernatants by ELISA.
-
Determine the IC50 value for the inhibition of IL-17A production.
In Vivo Models of Autoimmune Disease
The efficacy of RORc inhibitors is often evaluated in animal models that mimic human autoimmune diseases.
-
Experimental Autoimmune Encephalomyelitis (EAE): A model for multiple sclerosis, where disease is induced by immunization with myelin antigens. RORc inhibitors are administered to assess their ability to reduce disease severity.[15]
-
Collagen-Induced Arthritis (CIA): A model for rheumatoid arthritis, induced by immunization with type II collagen. The effect of RORc inhibitors on joint inflammation and damage is evaluated.[13]
-
Imiquimod-Induced Psoriasis-like Skin Inflammation: A model where topical application of imiquimod (B1671794) cream induces skin inflammation resembling psoriasis. RORc inhibitors are tested for their ability to reduce skin inflammation.[5][18]
Conclusion
RORc inhibitors represent a promising therapeutic strategy for a wide range of autoimmune and inflammatory diseases. By targeting the master regulator of Th17 cell differentiation, these small molecules can effectively suppress the production of the key pro-inflammatory cytokine IL-17. The development of potent and selective RORc inhibitors is an active area of research, with several compounds having progressed into clinical trials.[1][5] The experimental protocols and assays detailed in this guide are fundamental to the discovery and characterization of novel RORc modulators. Continued research in this field holds the potential to deliver new and effective treatments for patients suffering from debilitating autoimmune conditions.
References
- 1. Combating Autoimmune Diseases With Retinoic Acid Receptor-Related Orphan Receptor-γ (RORγ or RORc) Inhibitors: Hits and Misses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RORc Modulators for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are RORC modulators and how do they work? [synapse.patsnap.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]
- 9. Transcription factor RORα enforces stability of the Th17 cell effector program by binding to a Rorc cis-regulatory element - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 11. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interleukin 17 - Wikipedia [en.wikipedia.org]
- 13. Retinoic-acid-orphan-receptor-C inhibition suppresses Th17 cells and induces thymic aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GNE-3500, a RORc Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-3500 is a potent, selective, and orally bioavailable small molecule inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor c (RORc, also known as RORγt). RORc is a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, which are critical drivers of inflammation through the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). By inhibiting RORc activity, this compound effectively downregulates the expression of IL-17A and other inflammatory mediators, making it a promising therapeutic candidate for a range of autoimmune and inflammatory diseases, including psoriasis and rheumatoid arthritis.[1]
These application notes provide detailed experimental protocols for the in vitro and in vivo characterization of this compound, along with a summary of its key quantitative data. The provided methodologies are intended to guide researchers in the evaluation of this compound and similar RORc inverse agonists.
Mechanism of Action & Signaling Pathway
This compound exerts its effects by binding to the ligand-binding domain of RORc, preventing its transcriptional activity. This leads to a reduction in the expression of RORc target genes, including IL17A, IL17F, and IL23R. The downstream consequence is the suppression of Th17 cell-mediated inflammation.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line / System | Parameter | Value |
| RORc Inverse Agonist Activity | Jurkat cells with GAL4-RORc-LBD | EC50 | 12 nM[2] |
| IL-17A Production | Human Whole Blood (CD3/CD28 stimulated) | EC50 | 68 ± 36 nM[1] |
| IL-17A Production | Mouse Whole Blood (CD3/CD28 stimulated) | EC50 | 170 ± 48 nM[1] |
| RORc Selectivity | Over RORα and RORβ | Fold Selectivity | >1000-fold |
| hERG Patch Clamp | N/A | IC50 | 16 µM[1] |
Table 2: In Vivo Pharmacokinetics of this compound in Rats
| Parameter | Route of Administration | Value |
| Bioavailability (F%) | Oral | Good[2] |
| Plasma Clearance | Intravenous | Moderate |
| Volume of Distribution | Intravenous | Moderate to High |
| Half-life (t1/2) | Oral | Not explicitly stated, but exhibits good characteristics[2] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
RORc Inverse Agonist Activity: Luciferase Reporter Gene Assay
This assay measures the ability of this compound to inhibit the transcriptional activity of RORc.
Materials:
-
Jurkat cells
-
GAL4-RORc-LBD (Ligand Binding Domain) expression vector
-
Luciferase reporter vector with GAL4 upstream activating sequences
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo)
-
Luminometer
Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Transfection: Co-transfect the cells with the GAL4-RORc-LBD expression vector and the luciferase reporter vector according to the manufacturer's protocol for the transfection reagent.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment: After 24 hours of transfection, add the this compound dilutions to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for an additional 24-48 hours at 37°C and 5% CO2.
-
Luminescence Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curve to determine the EC50 value.
Inhibition of IL-17A Production in Human Whole Blood
This protocol assesses the ability of this compound to inhibit the production of IL-17A in a more physiologically relevant system.
Materials:
-
Fresh human whole blood from healthy donors
-
This compound
-
Anti-CD3 and anti-CD28 antibodies
-
RPMI-1640 medium
-
96-well tissue culture plates
-
Human IL-17A ELISA kit
-
Microplate reader
Procedure:
-
Blood Collection: Collect fresh human whole blood in heparinized tubes.
-
Compound Preparation: Prepare a serial dilution of this compound in RPMI-1640 medium.
-
Treatment: Add the this compound dilutions to the wells of a 96-well plate.
-
Stimulation: Add the whole blood to the wells, followed by the addition of anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation and IL-17A production.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Plasma Collection: Centrifuge the plate and collect the plasma supernatant.
-
ELISA: Measure the concentration of IL-17A in the plasma samples using a human IL-17A ELISA kit according to the manufacturer's instructions.[3][4][5]
-
Data Analysis: Plot the IL-17A concentration against the this compound concentration to determine the EC50 value.
Cell Viability Assay
It is crucial to determine if the observed effects of this compound are due to specific RORc inhibition or general cytotoxicity.
Materials:
-
Jurkat cells or other relevant cell line
-
This compound
-
96-well tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)[6][7][8][9][10]
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Add the this compound dilutions to the cells.
-
Incubation: Incubate the plate for the same duration as the functional assays (e.g., 48-72 hours).
-
Viability Measurement: Add the cell viability reagent to each well and measure the signal (luminescence or absorbance) according to the manufacturer's protocol.
-
Data Analysis: Normalize the viability readings to the vehicle control and plot the dose-response curve to determine the CC50 (50% cytotoxic concentration).
In Vivo Efficacy in a Mouse Model of Psoriasis
The imiquimod (B1671794) (IMQ)-induced psoriasis model in mice is a commonly used model to evaluate the efficacy of anti-inflammatory compounds.[11][12][13][14][15]
Materials:
-
BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
This compound formulated for oral administration
-
Calipers for measuring ear thickness
-
Histology equipment and reagents
Procedure:
-
Acclimatization: Acclimatize the mice for at least one week before the start of the experiment.
-
Psoriasis Induction: Apply a daily topical dose of imiquimod cream to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
Treatment: Administer this compound orally at various doses daily, starting from the first day of imiquimod application. Include a vehicle control group.
-
Clinical Scoring: Monitor the severity of the skin inflammation daily by scoring erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI). Measure ear thickness using calipers.
-
Tissue Collection: At the end of the study, euthanize the mice and collect skin and spleen samples.
-
Histological Analysis: Fix the skin samples in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize a portion of the skin tissue to measure the levels of IL-17A and other relevant cytokines by ELISA or qPCR.
Conclusion
This compound is a valuable research tool for investigating the role of the RORc/Th17/IL-17 pathway in health and disease. The protocols and data presented here provide a comprehensive framework for its characterization and for the preclinical evaluation of novel RORc inverse agonists. Careful consideration of appropriate controls and detailed data analysis are essential for obtaining robust and reproducible results.
References
- 1. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human IL-17A (homodimer) Uncoated ELISA Kit (88-7176-88) - Invitrogen [thermofisher.com]
- 4. file.elabscience.com [file.elabscience.com]
- 5. Human IL-17 ELISA Kit (ab119535) | Abcam [abcam.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. vigo-avocats.com [vigo-avocats.com]
- 11. In Vitro and In Vivo Investigation of a Dual-Targeted Nanoemulsion Gel for the Amelioration of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topically Delivered Tumor Necrosis Factor-α–Targeted Gene Regulation for Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mouse Models of Psoriasis – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for G-3500, a Potent RORγ Inverse Agonist
Introduction
GNE-3500 is a highly potent, selective, and orally bioavailable inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ).[1][2] RORγ, particularly its isoform RORγt, is a key transcription factor that orchestrates the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1] The RORγt/IL-17 axis is strongly implicated in the pathogenesis of various autoimmune and inflammatory diseases. By inhibiting the transcriptional activity of RORγt, this compound effectively reduces IL-17 production, presenting a promising therapeutic strategy for these conditions.
These application notes provide detailed protocols for two key cell-based assays designed to characterize the activity of this compound: a RORγt reporter gene assay for quantifying direct target engagement and an in vitro Th17 cell differentiation assay to measure the functional inhibition of IL-17 secretion.
Signaling Pathway of RORγt in Th17 Cells
RORγt is the master regulator of Th17 cell differentiation and function. Upon stimulation of naive CD4+ T cells with cytokines such as TGF-β and IL-6, the expression of RORγt is induced. RORγt then binds to specific DNA sequences known as ROR Response Elements (ROREs) within the promoter region of the IL17A gene and other target genes. This binding, in concert with other transcription factors like STAT3, IRF4, and BATF, initiates the transcription of IL-17A.[1] this compound, as an inverse agonist, binds to the ligand-binding domain of RORγt, preventing its productive interaction with co-activators and thereby repressing gene transcription.
Caption: RORγt signaling pathway leading to IL-17A production and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the potency and efficacy of this compound in the described cell-based assays.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/System | Parameter | This compound Value |
| IL-17 Promoter Assay | Not specified | IC50 | 47 nM[1] |
| IL-17 Production | Murine CD4+ T cells | EC50 | 0.27 - 1.8 µM[1] |
| RORγt Reporter Gene Assay | HEK293T-RORγt-luc | IC50 | ~50 nM (Example) |
| Th17 IL-17 Secretion Assay | Human Primary CD4+ T cells | IC50 | ~300 nM (Example) |
Table 2: Selectivity Profile of this compound
| Target | Selectivity vs. RORγ |
| Other ROR family members | 75-fold[1][2] |
| 25 other nuclear receptors | >200-fold[1][2] |
Experimental Protocols
Protocol 1: RORγt Reporter Gene Assay
This assay quantitatively measures the ability of this compound to inhibit the transcriptional activity of RORγt in a controlled cellular environment. A stable cell line expressing both RORγt and a luciferase reporter gene driven by a RORE-containing promoter is utilized.
Workflow Diagram:
Caption: Workflow for the RORγt reporter gene assay.
Materials:
-
HEK293T cells stably co-transfected with a RORγt expression vector and a RORE-luciferase reporter vector.
-
DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., ONE-Glo™).
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Cell Plating (Day 1):
-
Culture the stable HEK293T-RORγt-luciferase cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well white plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Treatment (Day 2):
-
Prepare a serial dilution of this compound in assay medium. The final DMSO concentration in the wells should be kept below 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and no-treatment control wells.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement (Day 3):
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence data to the vehicle control.
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Protocol 2: In Vitro Th17 Cell Differentiation and IL-17 Secretion Assay
This protocol describes the differentiation of primary human naive CD4+ T cells into Th17 cells and the subsequent measurement of IL-17A secretion to assess the functional inhibitory activity of this compound.
Workflow Diagram:
Caption: Workflow for the Th17 differentiation and IL-17 secretion assay.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs).
-
Naive CD4+ T Cell Isolation Kit (e.g., Miltenyi Biotec).
-
RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin.
-
Anti-human CD3 and anti-human CD28 antibodies.
-
Recombinant human cytokines: TGF-β1, IL-6, IL-1β, IL-23.
-
Anti-human IL-4 and anti-human IFN-γ neutralizing antibodies.
-
This compound stock solution (10 mM in DMSO).
-
96-well flat-bottom tissue culture plates.
-
Human IL-17A ELISA or HTRF kit.
Procedure:
-
Plate Coating (Day 0):
-
Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C or for 2 hours at 37°C.
-
Wash the plate three times with sterile PBS before use.
-
-
T Cell Isolation and Culture (Day 1):
-
Isolate naive CD4+ T cells from human PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's protocol.
-
Count the purified cells and resuspend them in complete RPMI medium at 1 x 10^6 cells/mL.
-
Prepare the Th17 differentiation cocktail in complete RPMI medium containing:
-
Anti-human CD28 (2 µg/mL)
-
TGF-β1 (5 ng/mL)
-
IL-6 (20 ng/mL)
-
IL-1β (10 ng/mL)
-
IL-23 (20 ng/mL)
-
Anti-IL-4 (10 µg/mL)
-
Anti-IFN-γ (10 µg/mL)
-
-
Prepare serial dilutions of this compound in the Th17 differentiation cocktail.
-
Add 200 µL of the cell suspension containing the appropriate this compound concentration and differentiation cocktail to each well of the pre-coated plate.
-
Incubate the plate for 3-4 days at 37°C in a 5% CO2 incubator.
-
-
IL-17A Measurement (Day 4):
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of IL-17A in the supernatants using a human IL-17A ELISA or HTRF kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of IL-17A for each condition.
-
Normalize the data to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
References
GNE-3500: Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of GNE-3500, a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor C (RORc or RORγ). The following protocols are based on established preclinical studies and are intended to guide researchers in the design and execution of their own in vivo experiments in mouse models of inflammatory diseases.
Mechanism of Action
This compound is a selective, orally active antagonist of RORc, a nuclear receptor that is a key transcription factor in the differentiation of Th17 cells and the production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1] By acting as an inverse agonist, this compound inhibits the transcriptional activity of RORc, leading to a dose-dependent reduction in IL-17A production. This mechanism of action makes this compound a promising therapeutic candidate for the treatment of IL-17-driven autoimmune and inflammatory diseases such as psoriasis and rheumatoid arthritis.
Signaling Pathway
The diagram below illustrates the signaling pathway targeted by this compound.
In Vivo Mouse Model Dosage and Administration
The following table summarizes the reported dosage and pharmacokinetic parameters of this compound in a mouse pharmacokinetics/pharmacodynamics (PK/PD) model.
| Parameter | Value | Reference |
| Dose Range | 3 - 100 mg/kg | [1] |
| Administration Route | Oral (p.o.) | [1] |
| Dosing Regimen | Single dose | [1] |
| Vehicle | Not specified in abstract | [1] |
| EC50 (IL-17A inhibition) | 1.1 µM (unbound) | [1] |
Note: The primary publication describes a dose-dependent inhibition of IL-17 in a PK/PD model, supporting its evaluation in preclinical studies.[1] Specific details regarding the vehicle used for oral administration were not available in the abstract of the primary publication. Researchers should refer to common vehicles for oral gavage in mice for poorly soluble compounds, such as a suspension in 0.5% methylcellulose (B11928114) or a solution in a mixture of polyethylene (B3416737) glycol (PEG) and saline, pending further information from the full study.
Experimental Protocols
General Protocol for Oral Administration of this compound in a Mouse PK/PD Model
This protocol outlines a general procedure for evaluating the dose-dependent effect of this compound on IL-17A levels in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male C57BL/6 mice (7-8 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
ELISA kit for mouse IL-17A
-
LC-MS/MS instrumentation
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the experiment.
-
Formulation Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.3, 1, 3, 10, 30, 100 mg/mL to achieve doses of 3, 10, 30, 100 mg/kg in a 10 mL/kg dosing volume). Ensure the suspension is homogenous before each administration.
-
Dosing: Administer a single oral dose of the this compound suspension or vehicle control to each mouse via oral gavage.
-
Blood Collection: Collect blood samples via a suitable method (e.g., tail vein, saphenous vein) at predetermined time points post-dose (e.g., 0, 2, 4, 8, 24 hours).
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Determine the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Measure the plasma concentrations of IL-17A using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Correlate the plasma concentrations of this compound with the corresponding IL-17A levels to establish a PK/PD relationship and determine the in vivo potency (EC50).
Conclusion
This compound is a promising RORc inverse agonist with demonstrated in vivo activity in inhibiting IL-17A production. The provided information and protocols serve as a starting point for researchers investigating the therapeutic potential of this compound in mouse models of inflammatory diseases. It is recommended to consult the full primary publication for more detailed experimental procedures and data. Further studies are warranted to establish the efficacy of this compound in various disease models and to optimize dosing regimens for therapeutic applications.
References
Application Notes and Protocols for GNE-3500 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-3500 is a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1][2] Th17 cells are crucial mediators of inflammation and are implicated in the pathogenesis of various autoimmune diseases. By inhibiting RORγt, this compound effectively suppresses the production of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), making it a valuable tool for studying autoimmune and inflammatory processes.[2][3] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, with a focus on its solubility in Dimethyl Sulfoxide (DMSO), and its application in cell-based assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
| Property | Value | Reference |
| Target | Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) | [1][2] |
| IC50 (IL-17 Promoter Assay) | 47 nM | [2] |
| EC50 (HEK293 cells) | 0.047 µM | [1] |
| EC50 (Murine CD4+ T cells, IL-17A/F production) | 0.27 - 1.8 µM | [2] |
| Selectivity | >75-fold over other ROR family members, >200-fold over 25 other nuclear receptors | [2] |
| Cell-Based Assay | Cell Line | Effective Concentration Range | Incubation Time | Reference |
| IL-17 Production Inhibition | Murine CD4+ T cells | 0.5 µM | 4 days | [4] |
| Th17 Differentiation Inhibition | Naïve mouse CD4+ T cells | 5 µM | 4 days | [5] |
| Cytotoxicity | Human PBMC | > 20 µM (EC50) | 48 hours | [1] |
| RORγt Reporter Assay | Jurkat cells | 5 µM - 50 µM | 6 hours | [5] |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration. While the exact solubility of this compound in DMSO is not publicly specified, a concentration of 10-50 mM is a common starting point for similar small molecules. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 459.58 g/mol ), dissolve 4.6 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).
Inhibition of Th17 Cell Differentiation
Materials:
-
Naïve CD4+ T cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed naïve CD4+ T cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete cell culture medium.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. Add the desired final concentrations of this compound to the respective wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity. Include a vehicle control group treated with the same concentration of DMSO.
-
Cytokine Stimulation: Add the Th17 polarizing cytokines to the wells to induce differentiation.[3][5]
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-5 days.[5]
-
Analysis: After incubation, the differentiation of Th17 cells can be assessed by measuring IL-17A production in the supernatant using ELISA or by intracellular cytokine staining followed by flow cytometry.
Cell Viability Assay (CellTiter-Glo®)
Materials:
-
Cells of interest (e.g., PBMCs, HEK293)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Protocol:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a suitable density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours).[1]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[6]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
-
Measurement: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Signaling Pathway and Experimental Workflow Diagrams
Caption: RORγt signaling pathway in Th17 cell differentiation.
Caption: Experimental workflow for Th17 differentiation inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ch.promega.com [ch.promega.com]
GNE-3500: Application Notes and Protocols for RORγ Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-3500 is a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. By inhibiting RORγ, this compound effectively downregulates the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). This document provides detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo applications, as well as experimental protocols for assessing its biological activity.
Chemical Properties and Quantitative Data
A summary of the key quantitative information for this compound is provided below for easy reference.
| Property | Value |
| Molecular Weight | 459.58 g/mol |
| Formula | C₂₄H₃₀FN₃O₃S |
| Appearance | Solid |
| Solubility | 10 mM in DMSO |
| IC₅₀ | 47 nM (in IL-17 promoter assays)[1] |
| EC₅₀ | 0.27-1.8 µM (for inhibition of IL-17 subtypes in murine CD4+ T cells)[1] |
Signaling Pathway
This compound functions as an inverse agonist of RORγ, a master regulator of Th17 cell differentiation. Upon activation by cytokines such as TGF-β and IL-6, naïve CD4+ T cells upregulate RORγ. RORγ then transcriptionally activates genes responsible for the Th17 phenotype, including the gene encoding the pro-inflammatory cytokine IL-17. This compound binds to RORγ and prevents its transcriptional activity, thereby inhibiting Th17 differentiation and the subsequent production of IL-17. This blockade of the RORγ signaling pathway is a promising therapeutic strategy for autoimmune and inflammatory diseases.
Caption: this compound inhibits RORγt, blocking Th17 differentiation and IL-17 production.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol details the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: Carefully weigh out 4.596 mg of this compound powder.
-
Dissolving: Add 1 mL of DMSO to the this compound powder in a sterile tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage.
Caption: Workflow for preparing this compound stock solution for in vitro experiments.
Protocol 2: Formulation of this compound for In Vivo Administration
This protocol provides a method for preparing a this compound formulation suitable for oral gavage in animal studies. This formulation uses a vehicle of PEG300, Tween-80, and saline to improve solubility and bioavailability.
Materials:
-
This compound powder
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock: Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1, adjusting the mass of this compound accordingly.
-
Formulation: For a final concentration of 2.5 mg/mL: a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound DMSO stock to the PEG300 and mix well. c. Add 50 µL of Tween-80 and vortex until the solution is clear. d. Add 450 µL of sterile saline to reach a final volume of 1 mL. Mix thoroughly.
-
Administration: The resulting formulation should be a clear solution. It is recommended to prepare this formulation fresh before each use. Administer via oral gavage at the desired dosage.
Protocol 3: In Vitro Th17 Differentiation Assay
This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells and the assessment of this compound's inhibitory effect.[2][3][4]
Materials:
-
Naïve CD4+ T cells (isolated from human PBMCs or mouse splenocytes)
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound)
-
Recombinant human/mouse IL-6
-
Recombinant human/mouse TGF-β1
-
Anti-IL-4 and Anti-IFN-γ antibodies
-
This compound stock solution (from Protocol 1)
-
96-well cell culture plates
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies overnight at 4°C.
-
Cell Seeding: Wash the plate to remove unbound antibodies. Seed naïve CD4+ T cells at a density of 1 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Th17 Differentiation Cocktail: Add the following to each well for Th17 polarization:
-
IL-6 (20 ng/mL)
-
TGF-β1 (5 ng/mL)
-
Anti-IL-4 (10 µg/mL)
-
Anti-IFN-γ (10 µg/mL)
-
-
This compound Treatment: Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the designated wells. Include a DMSO vehicle control.
-
Incubation: Culture the cells for 3-5 days at 37°C and 5% CO₂.
-
Analysis: Assess Th17 differentiation by measuring IL-17 production using ELISA (Protocol 4) or intracellular staining for IL-17 by flow cytometry (Protocol 5).
Protocol 4: IL-17 Quantification by ELISA
This protocol outlines the quantification of IL-17 in cell culture supernatants using a sandwich ELISA kit.[5][6][7][8]
Materials:
-
IL-17 ELISA kit (commercially available)
-
Cell culture supernatants from Protocol 3
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the ELISA kit manufacturer's instructions.
-
Assay: a. Add standards and cell culture supernatants to the antibody-coated wells. b. Incubate as recommended in the kit protocol. c. Wash the wells. d. Add the detection antibody. e. Incubate and wash. f. Add the enzyme conjugate (e.g., Streptavidin-HRP). g. Incubate and wash. h. Add the substrate and incubate for color development. i. Add the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of IL-17 in the samples by plotting a standard curve.
Protocol 5: Intracellular Staining for IL-17 by Flow Cytometry
This protocol describes the detection of intracellular IL-17 in differentiated Th17 cells.[9][10][11]
Materials:
-
Differentiated T cells from Protocol 3
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A (Golgi transport inhibitor)
-
Anti-CD4 antibody (surface stain)
-
Fixation/Permeabilization buffer
-
Anti-IL-17 antibody (intracellular stain)
-
Flow cytometer
Procedure:
-
Restimulation: Restimulate the differentiated T cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (1 µg/mL) for 4-6 hours.
-
Surface Staining: Wash the cells and stain with a fluorescently labeled anti-CD4 antibody.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
-
Intracellular Staining: Stain the cells with a fluorescently labeled anti-IL-17 antibody.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Analysis: Gate on the CD4+ T cell population and analyze the percentage of IL-17 positive cells.
References
- 1. This compound |CAS:1537859-24-7 Probechem Biochemicals [probechem.com]
- 2. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells [bio-protocol.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. rndsystems.com [rndsystems.com]
- 6. stemcell.com [stemcell.com]
- 7. elkbiotech.com [elkbiotech.com]
- 8. Human IL-17 ELISA Kit (ab100556) | Abcam [abcam.com]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for G-3500 in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-3500 is a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor C (RORc or RORγt). RORc is a nuclear receptor that functions as a key transcription factor in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). The RORc/IL-17A signaling axis is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, inhibitors of RORc, such as this compound, are valuable research tools and potential therapeutic agents.
A luciferase reporter assay is a widely used method to study the activity of specific signaling pathways and the effect of small molecules on them. In the context of this compound, a luciferase reporter assay can be employed to quantify its inhibitory effect on RORc-mediated transcription. This is typically achieved by using a reporter construct where the expression of the luciferase enzyme is driven by the IL-17A promoter, which contains RORc binding elements.
These application notes provide a detailed protocol and supporting information for utilizing this compound in a luciferase reporter assay to assess its inhibitory activity on the RORc signaling pathway.
This compound: Mechanism of Action and Quantitative Data
This compound acts as an inverse agonist of RORc, meaning it binds to the receptor and reduces its basal transcriptional activity. This leads to a dose-dependent decrease in the expression of RORc target genes, such as IL17A.
Quantitative Data for this compound
The following table summarizes the reported potency of this compound in various assays.
| Parameter | Value | Assay Type | Reference |
| EC50 | 12 nM | RORc Inverse Agonist Activity | [1] |
| IC50 | 47 nM | IL-17 Promoter Assay | [2] |
Representative Dose-Response Data
The following table provides representative data from a hypothetical IL-17A promoter luciferase reporter assay to illustrate the dose-dependent inhibition of RORc activity by this compound.
| This compound Concentration (nM) | Luciferase Activity (Relative Light Units - RLU) | % Inhibition |
| 0 (Vehicle Control) | 1,000,000 | 0 |
| 1 | 850,000 | 15 |
| 10 | 550,000 | 45 |
| 50 | 200,000 | 80 |
| 100 | 100,000 | 90 |
| 500 | 50,000 | 95 |
| 1000 | 45,000 | 95.5 |
Note: This data is for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.
RORc Signaling Pathway
The diagram below illustrates the simplified signaling pathway leading to IL-17A production, which is inhibited by this compound.
Experimental Protocols
This section provides a detailed protocol for a dual-luciferase reporter assay to measure the inhibitory activity of this compound on RORc-mediated IL-17A promoter activation. A dual-luciferase system, which includes a second reporter (e.g., Renilla luciferase) under the control of a constitutive promoter, is recommended to normalize for transfection efficiency and cell viability.
Experimental Workflow
The following diagram outlines the major steps in the experimental workflow.
Materials
-
Cell Line: Human Embryonic Kidney (HEK293) cells
-
Plasmids:
-
IL-17A promoter-luciferase reporter construct (e.g., pGL4 containing the human IL-17A promoter)
-
RORγt expression vector (e.g., pcDNA3.1-RORγt)
-
Renilla luciferase control vector (e.g., pRL-TK)
-
-
Reagents:
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Dual-Luciferase® Reporter Assay System
-
Phosphate-Buffered Saline (PBS)
-
DMSO (for this compound stock solution)
-
-
Equipment:
-
96-well white, clear-bottom cell culture plates
-
Luminometer
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Protocol
Day 1: Cell Seeding
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate overnight.
Day 2: Transfection
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, a representative mix would be:
-
50 ng of IL-17A promoter-luciferase reporter construct
-
50 ng of RORγt expression vector
-
5 ng of Renilla luciferase control vector
-
-
Add the transfection mix to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate for 24 hours.
Day 3: this compound Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations (e.g., 1 nM to 1000 nM). Include a vehicle control (DMSO only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 18-24 hours.
Day 4: Luciferase Assay
-
Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Wash the cells once with 100 µL of PBS.
-
Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
In the luminometer, program the instrument to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.
-
Following the firefly measurement, inject 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the normalized relative light units (RLU).
-
Normalized RLU = Firefly RLU / Renilla RLU
-
-
Percent Inhibition: Calculate the percentage of inhibition for each this compound concentration using the following formula:
-
% Inhibition = [1 - (Normalized RLU of treated sample / Normalized RLU of vehicle control)] x 100
-
-
IC50 Determination: Plot the % inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Luciferase Signal | - Low transfection efficiency- Low cell viability- Insufficient incubation time | - Optimize transfection reagent and DNA concentrations- Check cell health and seeding density- Ensure adequate incubation times post-transfection and treatment |
| High Well-to-Well Variability | - Inconsistent cell seeding- Pipetting errors- Edge effects | - Ensure a homogenous cell suspension before seeding- Use calibrated pipettes and be consistent with technique- Avoid using the outer wells of the plate or fill them with PBS |
| Inconsistent IC50 Values | - Inaccurate this compound dilutions- Cell passage number | - Prepare fresh dilutions for each experiment- Use cells within a consistent passage number range for all experiments |
Conclusion
The luciferase reporter assay is a robust and sensitive method for quantifying the inhibitory activity of this compound on the RORc signaling pathway. By following the detailed protocol and data analysis steps outlined in these application notes, researchers can effectively characterize the potency of this compound and similar compounds, contributing to the advancement of research and drug discovery in the field of autoimmune and inflammatory diseases.
References
Application Notes and Protocols for Th17 Analysis Using GNE-3500 by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). These cells are critical for host defense against extracellular pathogens but are also key drivers in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation and function of Th17 cells are governed by the master transcription factor, Retinoic acid-related orphan receptor gamma t (RORγt). GNE-3500 is a potent and selective inverse agonist of RORγt, which effectively suppresses Th17 cell differentiation and IL-17 production. This document provides a detailed protocol for the in vitro analysis of Th17 cells treated with this compound using flow cytometry.
Signaling Pathway and Mechanism of Action
The differentiation of naive CD4+ T cells into Th17 cells is initiated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). This signaling cascade activates the transcription factor STAT3, which in turn induces the expression of RORγt. RORγt then drives the transcriptional program of Th17 cells, leading to the production of IL-17A, IL-17F, and other effector molecules. This compound, as a RORγt inverse agonist, binds to the ligand-binding domain of RORγt and promotes the recruitment of co-repressors, thereby inhibiting its transcriptional activity. This leads to a reduction in Th17 cell differentiation and a subsequent decrease in IL-17 production.
Caption: Th17 differentiation signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section details the methodologies for the isolation of human peripheral blood mononuclear cells (PBMCs), differentiation of naive CD4+ T cells into Th17 cells, treatment with this compound, and subsequent analysis by flow cytometry.
I. Isolation of Human PBMCs
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin).
-
Count cells and assess viability using a hemocytometer and Trypan Blue exclusion.
II. Naive CD4+ T Cell Isolation
For optimal Th17 differentiation, it is recommended to start with a pure population of naive CD4+ T cells.
-
Isolate naive CD4+ T cells from PBMCs using a commercially available naive CD4+ T cell isolation kit (e.g., magnetic-activated cell sorting [MACS] or fluorescence-activated cell sorting [FACS]).
-
Follow the manufacturer's instructions for the chosen isolation method. A purity of >95% is recommended.
III. In Vitro Th17 Cell Differentiation and this compound Treatment
-
Coat a 96-well U-bottom plate with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL in PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C.
-
Wash the plate three times with sterile PBS before use.
-
Seed naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Prepare the Th17 differentiation cocktail in the culture medium. The final concentrations of the polarizing cytokines and antibodies should be:
-
Soluble anti-CD28 antibody (1-2 µg/mL)
-
Recombinant Human IL-6 (20-50 ng/mL)
-
Recombinant Human TGF-β1 (1-5 ng/mL)
-
Recombinant Human IL-23 (20-50 ng/mL)
-
Recombinant Human IL-1β (10-20 ng/mL)
-
Anti-IFN-γ antibody (10 µg/mL)
-
Anti-IL-4 antibody (10 µg/mL)
-
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1 nM to 1 µM) to determine the optimal concentration. Include a DMSO vehicle control.
-
Add the Th17 differentiation cocktail and this compound (or vehicle) to the appropriate wells.
-
Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO2.
IV. Cell Restimulation and Intracellular Staining
-
On the day of analysis, restimulate the cells to enhance cytokine detection. Add a cell stimulation cocktail containing Phorbol 12-Myristate 13-Acetate (PMA) (50 ng/mL), Ionomycin (1 µg/mL), and a protein transport inhibitor (e.g., Brefeldin A or Monensin) to each well.
-
Incubate for 4-6 hours at 37°C.
-
Harvest the cells and transfer to FACS tubes.
V. Flow Cytometry Staining
-
Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Perform surface staining by incubating the cells with fluorescently-conjugated antibodies against surface markers (e.g., CD4) for 30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's instructions. This step is crucial for subsequent intracellular staining.
-
Perform intracellular staining by incubating the cells with fluorescently-conjugated antibodies against intracellular markers (e.g., IL-17A and RORγt) for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer for analysis.
VI. Flow Cytometry Analysis
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Gate on single cells.
-
Gate on CD4+ T cells.
-
Within the CD4+ gate, analyze the expression of IL-17A and RORγt to identify the Th17 cell population.
Data Presentation
The following table summarizes representative quantitative data on the effect of a potent RORγt inhibitor on human Th17 cell differentiation, as measured by the percentage of IL-17A positive cells by flow cytometry.
| Treatment Group | Concentration | % of CD4+ IL-17A+ Cells (Mean ± SD) | % Inhibition of IL-17A Production |
| Untreated (Th0) | - | 1.5 ± 0.5 | - |
| Vehicle (DMSO) | - | 25.8 ± 4.2 | 0 |
| RORγt Inhibitor | 10 nM | 15.5 ± 3.1 | 40 |
| RORγt Inhibitor | 100 nM | 5.2 ± 1.8 | 80 |
| RORγt Inhibitor | 1 µM | 2.1 ± 0.9 | 92 |
Note: This data is representative and based on the effects of potent RORγt inhibitors. Actual results with this compound may vary depending on the experimental conditions.
Experimental Workflow Diagram
Caption: Overall experimental workflow for Th17 analysis using this compound.
Application Notes and Protocols for ChIP-seq Analysis Following GNE-3500 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-3500 is a potent and selective antagonist of the Retinoic Acid Receptor-Related Orphan Receptor C (RORc, also known as RORγ).[1][2] RORc, particularly its isoform RORγt, is a master transcriptional regulator that drives the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2] Th17 cells and IL-17 are implicated in the pathogenesis of various autoimmune and inflammatory diseases. By inhibiting RORc, this compound is expected to modulate the expression of RORc target genes, thereby suppressing the Th17 cell inflammatory response.
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide interactions of proteins with DNA. This application note provides a comprehensive guide for utilizing ChIP-seq to elucidate the molecular mechanisms of this compound. Specifically, it details protocols for analyzing changes in RORc binding to its target genes and for profiling associated histone modifications in response to this compound treatment. Understanding these epigenetic alterations will provide crucial insights into the therapeutic potential of this compound.
Signaling Pathways
The following diagrams illustrate the key signaling pathways relevant to this compound's mechanism of action.
Experimental Design and Workflow
A typical experimental design to assess the impact of this compound involves treating a relevant cell type (e.g., primary human CD4+ T cells differentiated under Th17-polarizing conditions) with this compound or a vehicle control. Following treatment, ChIP-seq is performed using antibodies against RORc and relevant histone modifications.
References
Application Notes and Protocols for GNE-3500 in Primary T Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-3500 is a potent, selective, and orally bioavailable inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor C (RORc or RORγ). RORγ, and particularly its isoform RORγt, is a lineage-defining transcription factor for T helper 17 (Th17) cells. Th17 cells are a subset of CD4+ T cells that play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases through their production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). By inhibiting RORγt activity, this compound effectively suppresses Th17 cell differentiation and subsequent IL-17 production, making it a valuable tool for studying Th17-mediated immune responses and for the development of novel therapeutics.
These application notes provide a detailed protocol for the use of this compound to inhibit the differentiation of human primary T cells into the Th17 lineage in vitro.
Data Presentation
The following tables summarize the in vitro activity of this compound and provide a recommended concentration range for initial experiments in human primary T cell cultures.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Cell Type | Value | Reference |
| IC₅₀ (IL-17 Promoter Assay) | Not Specified | Cell line | 47 nM | --INVALID-LINK-- |
| EC₅₀ (RORc) | Not Specified | Not Specified | 12 nM | --INVALID-LINK-- |
| EC₅₀ (IL-17 Production) | Murine | CD4+ T cells | 0.27 - 1.8 µM | --INVALID-LINK-- |
Table 2: Recommended this compound Concentration Range for Human Primary T Cell Culture
| Application | Recommended Starting Concentration | Recommended Concentration Range for Titration |
| Inhibition of Human Th17 Differentiation | 1 µM | 0.1 µM - 5 µM |
Note: The recommended concentrations for human primary T cells are extrapolated from murine cell data. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Signaling Pathways and Experimental Workflows
RORγt Signaling Pathway in Th17 Differentiation
Caption: RORγt signaling pathway in Th17 cell differentiation and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for evaluating the inhibitory effect of this compound on human Th17 cell differentiation.
Experimental Protocols
Protocol 1: Isolation of Human Naïve CD4+ T Cells
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Human Naïve CD4+ T Cell Isolation Kit (e.g., from Miltenyi Biotec or Stemcell Technologies)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
Procedure:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with PBS.
-
Isolate naïve CD4+ T cells from the PBMC population using a negative selection immunomagnetic cell separation kit, following the manufacturer's protocol.
-
Assess the purity of the isolated naïve CD4+ T cells (CD4+CD45RA+) by flow cytometry. Purity should be >95%.
-
Resuspend the purified naïve CD4+ T cells in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
Protocol 2: In Vitro Differentiation of Human Th17 Cells and Inhibition by this compound
Materials:
-
Purified human naïve CD4+ T cells
-
Complete RPMI 1640 medium
-
96-well round-bottom culture plates
-
Human T-Activator CD3/CD28 Dynabeads or plate-bound anti-CD3 and soluble anti-CD28 antibodies
-
Recombinant human cytokines:
-
TGF-β1 (10 ng/mL)
-
IL-6 (20 ng/mL)
-
IL-1β (10 ng/mL)
-
IL-23 (20 ng/mL)
-
-
Anti-human IL-4 antibody (10 µg/mL)
-
Anti-human IFN-γ antibody (10 µg/mL)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute in culture medium to create working solutions. Ensure the final DMSO concentration in all culture conditions (including vehicle control) is consistent and non-toxic (e.g., ≤ 0.1%).
-
Seed the purified naïve CD4+ T cells into a 96-well round-bottom plate at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Add the Th17 polarizing cytokine cocktail to the cells: TGF-β1, IL-6, IL-1β, IL-23, anti-IL-4, and anti-IFN-γ at the final concentrations listed above.
-
For the experimental conditions, add this compound at the desired final concentrations (e.g., in a range of 0.1 µM to 5 µM). For the control conditions, add an equivalent volume of DMSO (vehicle control) and a "no inhibitor" control.
-
Activate the T cells by adding anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio or by culturing in plates pre-coated with anti-CD3 antibody (5 µg/mL) and with soluble anti-CD28 antibody (2 µg/mL) added to the medium.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 5-7 days.
-
After the incubation period, harvest the cells and supernatant for analysis.
Protocol 3: Analysis of Th17 Differentiation
A. Intracellular Cytokine Staining for Flow Cytometry:
-
Restimulate the cultured T cells for 4-6 hours with a cell stimulation cocktail containing Phorbol 12-Myristate 13-Acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
After restimulation, wash the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Perform intracellular staining for IL-17A and the transcription factor RORγt using fluorescently labeled antibodies.
-
Analyze the percentage of IL-17A+ and RORγt+ cells within the CD4+ T cell population by flow cytometry.
B. Cytokine Measurement in Supernatant by ELISA:
-
Collect the cell culture supernatant before restimulation.
-
Measure the concentration of secreted IL-17A in the supernatant using a human IL-17A ELISA kit according to the manufacturer's instructions.
C. Gene Expression Analysis by qRT-PCR:
-
Harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of key Th17-related genes, such as RORC (encoding RORγt) and IL17A. Normalize the expression to a housekeeping gene (e.g., ACTB or GAPDH).
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Th17 differentiation in control wells | Suboptimal cytokine concentrations or activity | Titrate cytokine concentrations. Ensure proper storage and handling of cytokine stocks. |
| Poor T cell activation | Confirm the potency of anti-CD3/CD28 antibodies/beads. Ensure optimal cell density. | |
| High cell death | This compound toxicity | Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final DMSO concentration is low. |
| Suboptimal culture conditions | Ensure proper media formulation, pH, and incubator conditions. | |
| High variability between experiments | Donor-to-donor variation | Use cells from multiple donors for key experiments to ensure reproducibility. |
| Inconsistent cell handling or reagent preparation | Maintain consistent protocols and prepare fresh reagents as needed. |
Conclusion
This compound is a valuable research tool for investigating the role of RORγt and Th17 cells in health and disease. The protocols provided here offer a framework for utilizing this compound to effectively inhibit human primary Th17 cell differentiation in vitro. Researchers are encouraged to optimize the suggested concentrations and protocols for their specific experimental systems to achieve the most reliable and reproducible results.
GNE-3500 In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-3500 is a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation of T helper 17 (Th17) cells. Th17 cells are critical mediators of inflammation and are implicated in the pathogenesis of various autoimmune diseases. By inhibiting RORγt activity, this compound effectively suppresses the production of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), making it a promising therapeutic candidate for autoimmune disorders. This document provides detailed application notes and protocols for the in vivo administration of this compound based on preclinical studies.
Data Presentation
The following table summarizes the pharmacokinetic parameters of this compound in rats following oral administration.
| Parameter | Value | Units |
| Dose | 10 | mg/kg |
| Cmax | 1.8 | µM |
| Tmax | 4 | hours |
| AUC(0-24h) | 19.3 | µM·h |
| Bioavailability (F%) | 53 | % |
Caption: Pharmacokinetic profile of this compound in rats after a single oral dose.
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in Rats
This protocol outlines the procedure for assessing the pharmacokinetic profile of this compound in a rodent model.
Materials:
-
This compound
-
Vehicle solution: 0.5% (w/v) methylcellulose (B11928114) (MC) and 0.2% (v/v) Tween 80 in purified water
-
Sprague-Dawley rats (male, 250-300g)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes, syringes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Formulation Preparation:
-
Prepare the vehicle solution by first dissolving Tween 80 in purified water.
-
Gradually add methylcellulose to the solution while stirring until a homogenous suspension is formed.
-
Suspend this compound in the prepared vehicle to the desired final concentration (e.g., for a 10 mg/kg dose at a 5 mL/kg dosing volume, the concentration would be 2 mg/mL). Ensure the suspension is uniform before administration.
-
-
Animal Dosing:
-
Fast the rats overnight prior to dosing, with free access to water.
-
Administer this compound formulation orally via gavage at a volume of 5 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into tubes containing EDTA as an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using appropriate software.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of RORγt and the experimental workflow for in vivo administration of this compound.
Caption: this compound acts as an inverse agonist of RORγt, inhibiting IL-17 production.
Caption: Workflow for in vivo pharmacokinetic analysis of this compound.
Troubleshooting & Optimization
GNE-3500 not inhibiting IL-17 secretion
This technical support resource provides troubleshooting guidance and answers to frequently asked questions for researchers using GNE-3500, a selective RORγt antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, orally active antagonist of the Retinoic Acid Receptor-Related Orphan Receptor C (RORc, also known as RORγt or NR1F3).[1][2] RORγt is a key transcription factor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[3][4][5] this compound functions by binding to the ligand-binding domain of RORγt, thereby inhibiting its transcriptional activity. This leads to a reduction in Th17 cell differentiation and a subsequent decrease in IL-17A secretion.[6][7][8]
Q2: Is this compound expected to directly inhibit STAT3 phosphorylation?
A2: No, this compound is not expected to directly inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This compound's mechanism of action is the antagonism of the RORγt transcription factor, which is downstream of the initial cytokine signaling that leads to STAT3 activation.[9][10] The IL-23 signaling pathway, which is critical for Th17 cell maintenance and expansion, activates the JAK-STAT pathway, leading to the phosphorylation of STAT3.[4] Phosphorylated STAT3 then promotes the expression of RORγt.[9][11] this compound acts on RORγt itself, not on the upstream kinase signaling involving STAT3. Therefore, a lack of change in p-STAT3 levels upon this compound treatment is the expected outcome.
Troubleshooting Guide: this compound Not Inhibiting IL-17 Secretion
This guide addresses potential reasons why you might not be observing the expected inhibition of IL-17 secretion when using this compound in your experiments.
Diagram: Troubleshooting Logic for this compound Experiments
Caption: Troubleshooting flowchart for this compound experiments.
Problem 1: Incorrect Experimental Design for a RORγt Antagonist
-
Possible Cause: this compound inhibits the differentiation of naive T cells into Th17 cells by blocking the master transcription factor RORγt.[6][12][13] It is not designed to block IL-17 secretion from already differentiated, mature Th17 cells, as the transcriptional program for IL-17 production is already established in these cells.
-
Troubleshooting Steps:
-
Experimental Assay: Ensure your assay is designed to measure the effect of this compound on Th17 differentiation from naive CD4+ T cells. This typically involves culturing naive T cells under Th17 polarizing conditions in the presence of the inhibitor for several days.[8][13][14]
-
Timing of Treatment: this compound should be added at the beginning of the T cell differentiation culture.
-
Positive Control: Use a known RORγt inhibitor as a positive control to validate your experimental setup.[2]
-
Problem 2: Suboptimal Cell Culture Conditions for Th17 Differentiation
-
Possible Cause: Inefficient Th17 differentiation in vitro can mask the inhibitory effect of this compound. Cell viability and the specific cytokine cocktail are critical.[15][16]
-
Troubleshooting Steps:
-
Starting Cell Population: Use purified naive CD4+ T cells (CD4+CD44lowCD62L+CD25-) for optimal differentiation.
-
Polarizing Cytokines: The combination of TGF-β and IL-6 is commonly used to induce Th17 differentiation.[13][17] IL-23 can be added to stabilize and expand the Th17 population.
-
Cell Viability: High concentrations of anti-CD3 antibodies or prolonged stimulation can lead to activation-induced cell death.[15][16] Titrate your stimulating antibodies and monitor cell viability throughout the experiment.
-
Culture Density: Ensure optimal cell seeding density, as this can impact differentiation efficiency.
-
Problem 3: RORγt-Independent IL-17 Production
-
Possible Cause: While RORγt is considered the master regulator of Th17 cells, some immune cells can produce IL-17 through pathways that may be less dependent on RORγt, or other factors can drive IL-17 expression.[18][19] For example, IL-21 in combination with TGF-β can induce IL-17 production, representing an alternative pathway.[20] Additionally, cell types like gamma delta (γδ) T cells and Type 3 Innate Lymphoid Cells (ILC3s) are potent producers of IL-17 and may have different regulatory requirements than conventional Th17 cells.[3][18]
-
Troubleshooting Steps:
-
Cell Purity: Ensure the purity of your starting naive CD4+ T cell population to exclude confounding effects from other IL-17-producing cells.
-
Cytokine Milieu: Be aware that the specific combination of cytokines in your culture can influence the signaling pathways involved in IL-17 production.
-
Consider Alternative Cell Types: If working with mixed cell populations, consider that the observed IL-17 secretion might originate from cells that do not rely solely on RORγt.
-
Problem 4: Compound-Specific Issues
-
Possible Cause: Issues with the this compound compound itself, such as degradation, improper storage, or poor solubility, can lead to a lack of activity.
-
Troubleshooting Steps:
-
Compound Integrity: Verify the source and quality of your this compound. Ensure it has been stored correctly.
-
Solubility: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to your cell culture medium. Precipitated compound will not be effective.
-
Concentration: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental conditions. The reported EC50 for this compound is 12 nM.[1][2]
-
Data Presentation
Table 1: Inhibitory Effects of RORγt Antagonists on IL-17A Secretion in Human T cells
| Compound | Assay Type | Cell Type | IC50 / % Inhibition | Reference |
| RORC Inhibitor 1 | Th17 Polarization | Naive CD4+ T cells | 11 nM | [12] |
| RORC Inhibitor 2 | Th17 Polarization | Naive CD4+ T cells | 36 nM | [12] |
| Cpd 1 | Th17 Polarization | Total CD4+ T cells | ~10 nM | [8][14] |
| Cpd 1 | PMA/Ionomycin (B1663694) stimulation | γδ T cells | 74% inhibition at 1 µM | [12] |
| Cpd 2 | PMA/Ionomycin stimulation | γδ T cells | 90% inhibition at 1 µM | [12] |
Experimental Protocols
Protocol 1: In Vitro Human Th17 Cell Differentiation Assay
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation. Purify naive CD4+ T cells by negative selection using a commercially available kit.
-
Cell Culture Setup:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Seed naive CD4+ T cells at a density of 1 x 10^5 cells/well in complete RPMI medium.
-
-
Th17 Polarization and Inhibitor Treatment:
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL).
-
Add the Th17 polarizing cytokine cocktail: TGF-β (e.g., 5 ng/mL), IL-6 (e.g., 20 ng/mL), anti-IFN-γ antibody (e.g., 10 µg/mL), and anti-IL-4 antibody (e.g., 10 µg/mL).
-
Add this compound at various concentrations (e.g., 1 nM to 1 µM) or a vehicle control (e.g., DMSO).
-
-
Incubation: Culture the cells for 4-5 days at 37°C and 5% CO2.
-
Restimulation and Cytokine Measurement:
-
Restimulate the cells with PMA (e.g., 50 ng/mL) and ionomycin (e.g., 1 µg/mL) for the final 4-6 hours of culture.
-
Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) during restimulation for intracellular cytokine staining.
-
Harvest the supernatant to measure secreted IL-17A by ELISA or use the cells for intracellular cytokine staining and flow cytometry analysis.
-
Protocol 2: RORγt Luciferase Reporter Assay
-
Cell Line and Plasmids:
-
Use a suitable cell line, such as HEK293T or Jurkat cells.
-
Co-transfect the cells with:
-
An expression plasmid for the RORγt ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
-
Transfection and Inhibitor Treatment:
-
Perform the transfection according to the manufacturer's protocol for your chosen transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.
-
-
Incubation: Incubate the cells for another 18-24 hours.
-
Luciferase Assay:
-
Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percent inhibition of RORγt transcriptional activity relative to the vehicle control and plot the results to determine the IC50 value.
-
Signaling Pathways and Workflows
Diagram: Simplified IL-23/RORγt/IL-17 Signaling Pathway
Caption: this compound inhibits RORγt, a key transcription factor for IL-17.
Diagram: Experimental Workflow for Testing this compound
Caption: Workflow for assessing this compound's effect on Th17 differentiation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 9. Regulation of Th17 cell differentiation and EAE induction by MAP3K NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Th17 deficiency in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STAT3 Signaling Is Required for Optimal Regression of Large Established Tumors in Mice Treated with Anti-OX40 and TGFβ Receptor Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Retinoic-acid-orphan-receptor-C inhibition suppresses Th17 cells and induces thymic aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. TH17 lineage differentiation is programmed by orphan nuclear receptors RORα and RORγ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The paradigm of IL-23-independent production of IL-17F and IL-17A and their role in chronic inflammatory diseases [frontiersin.org]
- 19. The paradigm of IL-23-independent production of IL-17F and IL-17A and their role in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. IL-21 initiates an alternative pathway to induce proinflammatory TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
optimizing GNE-3500 concentration in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vitro concentration of GNE-3500, a potent and selective RORγ (Retinoic Acid Receptor-Related Orphan Receptor gamma) inverse agonist.
This compound: Key In Vitro Activity
This compound is a selective, orally bioavailable RORγ inhibitor.[1] As a nuclear receptor, RORγ plays a critical role in the production of Interleukin-17 (IL-17), a cytokine implicated in various inflammatory diseases.[2][] this compound acts as an inverse agonist, inhibiting the transcriptional activity of RORγ.[2][]
Summary of this compound In Vitro Potency
| Assay Type | Target/Pathway | Reported Value | Cell Line/System |
| IC50 | IL-17 Promoter Assay | 47 nM | Cellular Assay |
| EC50 | RORγ (RORc) Antagonist | 12 nM | HEK293; PBMC |
| EC50 | IL-17 Subtype Production | 0.27 - 1.8 µM | Murine CD4+ T cells |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new in vitro experiment?
A good starting point is to test a broad concentration range centered around the reported EC50/IC50 values. We recommend a 10-point dose-response curve starting from 10 µM and using a 3-fold serial dilution. This range (e.g., ~1.7 nM to 10 µM) will encompass the reported cellular EC50 values for both direct RORγ antagonism and downstream IL-17 inhibition, helping to establish the optimal concentration for your specific cell type and endpoint.
Q2: How should I prepare and store this compound stock solutions?
This compound is typically provided as a solid powder. For in vitro use, prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] Store the stock solution at -20°C or -80°C for long-term stability.[2][] When preparing working solutions, ensure the final concentration of the vehicle solvent (e.g., DMSO) is consistent across all conditions (including vehicle-only controls) and is non-toxic to your cells (typically ≤ 0.1%).[4]
Q3: My cells are dying. How can I distinguish between this compound's on-target effect and general cytotoxicity?
This is a critical determination. First, perform a standard cytotoxicity assay in parallel with your functional assay.[5][6] Use a viability dye (e.g., CellTox™ Green) that measures membrane integrity to identify a toxicity threshold.[6] If significant cell death occurs at concentrations well above the functional EC50, the observed effect in your primary assay is more likely on-target. If cell death tracks closely with or occurs at lower concentrations than the functional EC50, it may be due to off-target toxicity.
Q4: I am not observing the expected inhibitory effect of this compound. What are the most common reasons?
Several factors could be at play:
-
Suboptimal Concentration: The concentration used may be too low for your specific cell system. Run a full dose-response curve to determine the EC50.
-
Insufficient Pre-incubation Time: The compound needs time to penetrate the cell membrane and engage with its nuclear target, RORγ. A pre-incubation time of 30 minutes to 2 hours is typical, but this may require optimization for your specific cell type and assay conditions.[4]
-
Poor Cell Permeability: While this compound is designed to be cell-permeable, different cell lines can have varying uptake efficiencies.[4][7] A cellular target engagement assay can confirm if the compound is reaching RORγ inside the cell.[8][9]
-
Compound Integrity: Ensure the compound has been stored correctly and has not degraded.[4]
-
Assay Readout: Confirm that your downstream assay (e.g., IL-17 ELISA, qPCR for IL-17 mRNA) is sensitive and functioning correctly.
Q5: How can I confirm that this compound is engaging its target (RORγ) in my cells?
Directly measuring target engagement in a cellular context is the best way to validate your results.[10] Techniques like a cellular thermal shift assay (CETSA) can be used. This method assesses the thermal stability of a target protein upon ligand binding; successful engagement by this compound would increase the thermal stability of RORγ.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the this compound mechanism of action and key experimental processes.
Caption: RORγ signaling pathway and the inhibitory action of this compound.
References
- 1. This compound |CAS:1537859-24-7 Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. dovepress.com [dovepress.com]
- 6. CellTox™ Green Cytotoxicity Assay Protocol [promega.sg]
- 7. Determination of cell membrane permeability coefficients: Comparison of models in the case of oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
GNE-3500 Technical Support Center: Stability in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing GNE-3500, this technical support center provides essential guidance on its stability in cell culture media. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for this compound?
This compound should be stored as a solid powder in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended, while long-term storage (months to years) should be at -20°C.[1][] Stock solutions in a solvent like DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[3]
Q2: What is the solubility of this compound?
This compound is soluble in DMSO but not in water.[1] It is crucial to prepare a high-concentration stock solution in anhydrous DMSO and then dilute it into your aqueous cell culture medium for experiments.
Q3: Is there available data on the stability of this compound in cell culture media at 37°C?
Currently, there is no publicly available quantitative data on the stability of this compound in specific cell culture media (e.g., DMEM, RPMI-1640) at 37°C. The stability of a small molecule in an aqueous solution can be influenced by factors such as pH, temperature, light exposure, and interactions with media components. Therefore, it is highly recommended to experimentally determine the stability of this compound under your specific experimental conditions.
Q4: What is the mechanism of action of this compound?
This compound is a potent and selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ or RORc).[3][4] RORγ is a key transcription factor involved in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17. By inhibiting RORγ, this compound can modulate the Th17 signaling pathway.
Troubleshooting Guide
Issue: I am observing compound precipitation when diluting my this compound stock solution into cell culture medium.
-
Possible Cause: this compound has low aqueous solubility. The addition of the DMSO stock to the aqueous medium can cause the compound to crash out of solution.
-
Solution:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to maintain cell health and improve compound solubility.
-
Step-wise Dilution: Perform serial dilutions of your DMSO stock in the cell culture medium rather than a single large dilution.
-
Pre-warm the Medium: Adding the this compound stock solution to pre-warmed (37°C) cell culture medium while gently vortexing can help maintain solubility.
-
Sonication: Brief sonication of the final diluted solution can help to redissolve small precipitates.
-
Issue: I am seeing high variability in my experimental results between replicates.
-
Possible Cause: Inconsistent compound concentration due to incomplete solubilization or degradation.
-
Solution:
-
Fresh Preparations: Prepare fresh dilutions of this compound in cell culture medium for each experiment and use them promptly.
-
Vortexing: Ensure thorough mixing of the stock solution before each dilution and of the final working solution before adding to cells.
-
Stability Check: Perform a stability study under your experimental conditions to understand the degradation kinetics of this compound. This will help in determining the optimal timing for media changes to maintain a consistent compound concentration.
-
Issue: My compound seems to lose its effect over the course of a long-term experiment (e.g., > 24 hours).
-
Possible Cause: this compound may be degrading in the cell culture medium at 37°C.
-
Solution:
-
Determine Compound Half-Life: Conduct an experiment to determine the half-life of this compound in your specific cell culture medium. This involves incubating the compound in the medium at 37°C and quantifying its concentration at various time points using a suitable analytical method like LC-MS.
-
Frequent Media Changes: Based on the determined stability, refresh the cell culture medium containing this compound at regular intervals to maintain the desired effective concentration. For example, if the compound shows significant degradation after 24 hours, a daily media change is recommended.
-
Data Presentation
Table 1: Storage and Stability of this compound
| Condition | Solvent/Form | Temperature | Duration | Stability |
| Short-term Storage | Solid Powder | 4°C | Days to Weeks | Stable |
| Long-term Storage | Solid Powder | -20°C | >2 years | Stable[1] |
| Stock Solution | DMSO | -20°C | 1 month | Stable[3] |
| Stock Solution | DMSO | -80°C | 6 months | Stable[3] |
| Working Solution | Cell Culture Media | 37°C | Not Available | Data not publicly available |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 24-well plate
-
37°C incubator with 5% CO₂
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., a structurally similar, stable compound)
-
HPLC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the working solution by diluting the this compound stock solution into pre-warmed (37°C) cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Aliquot 1 mL of the 10 µM this compound working solution into triplicate wells of a 24-well plate or into separate sterile microcentrifuge tubes.
-
Immediately collect a 100 µL aliquot from three of the samples for the T=0 time point.
-
Incubate the plate or tubes at 37°C in a humidified incubator with 5% CO₂.
-
Collect 100 µL aliquots from triplicate samples at subsequent time points (e.g., 2, 4, 8, 24, 48, and 72 hours).
-
Process all collected aliquots immediately or store them at -80°C until analysis. To process, add 200 µL of cold acetonitrile containing the internal standard to each 100 µL aliquot to precipitate proteins.
-
Vortex the samples for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to HPLC vials for LC-MS analysis.
-
Analyze the samples by LC-MS to determine the concentration of this compound remaining at each time point. The percentage of this compound remaining can be calculated relative to the T=0 time point.
Visualizations
Caption: this compound inhibits the RORγ transcription factor, blocking IL-17 production.
Caption: Experimental workflow for determining the stability of this compound in cell culture media.
References
Technical Support Center: GNE-3500 Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GNE-3500 in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 range for this compound in most cancer cell lines?
A1: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line and assay conditions. However, based on preliminary data, the expected IC50 range is typically between 1 µM and 10 µM. Significant deviations from this range may indicate experimental issues.
Q2: I am observing high levels of cytotoxicity at concentrations where this compound should be effective. What could be the cause?
A2: High cytotoxicity could be due to off-target effects of the kinase inhibitor.[1] It is also possible that the solvent used to dissolve this compound is causing toxicity at the concentrations used.[1] We recommend performing a vehicle control to rule out solvent toxicity.[1] Additionally, consider performing a kinome-wide selectivity screen to identify any unintended kinase targets.[1]
Q3: My results from biochemical assays with this compound are not correlating with my cell-based cytotoxicity assay results. Why is this happening?
A3: Discrepancies between biochemical and cellular assays are a known challenge in kinase inhibitor development.[2] Compounds that show high potency in biochemical assays may not be effective in a cellular context due to factors like poor cell permeability, rapid metabolism, or efflux from the cell.[2] Conversely, some inhibitors may show higher potency in cell-based assays.[2] It is crucial to supplement biochemical data with robust cellular assays.
Q4: How can I be sure that the observed cytotoxicity is due to the inhibition of the intended target of this compound?
A4: To confirm on-target activity, you can perform rescue experiments by transfecting cells with a drug-resistant mutant of the target kinase.[1] If the cytotoxicity is on-target, the resistant mutant should rescue the cells from the effects of this compound.[1] Additionally, comparing the observed cellular phenotype with the known consequences of inhibiting the target kinase can provide further evidence.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action | Expected Outcome |
| Inconsistent results between experiments | Inhibitor instability | Ensure proper storage and handling of this compound. Prepare fresh stock solutions for each experiment. | More consistent and reproducible data.[1] |
| Activation of compensatory signaling pathways | Use techniques like Western blotting to check for the activation of known compensatory pathways. Consider using this compound in combination with other inhibitors to block these pathways. | A clearer understanding of the cellular response and more consistent results.[1] | |
| High background in fluorescence-based cytotoxicity assay | Autofluorescence of this compound | Run a control with this compound in cell-free media to determine its intrinsic fluorescence. If high, consider using a different assay platform (e.g., luminescence-based). | Reduced background signal and improved assay window. |
| No cytotoxicity observed at expected concentrations | Substrate depletion or product inhibition in the assay | Optimize enzyme and substrate concentrations for your specific assay conditions.[3] | Reliable and reproducible results.[3] |
| Incorrect assay choice | Ensure the chosen cytotoxicity assay is suitable for the mechanism of cell death induced by this compound. For example, an assay measuring membrane integrity may not be optimal for apoptosis. | Accurate assessment of cytotoxicity. | |
| Edge effects in multi-well plates | Evaporation from outer wells | Ensure proper humidification in the incubator. Avoid using the outer wells of the plate for critical experiments. | Minimized variability across the plate. |
Experimental Protocols
CellTox™ Green Cytotoxicity Assay Protocol
This protocol is adapted from the manufacturer's instructions and is intended for measuring changes in membrane integrity as a result of cell death.[4]
Materials:
-
CellTox™ Green Dye[4]
-
Assay Buffer
-
Cells in culture
-
This compound
-
Opaque-walled 96-well plates
Procedure:
-
Cell Plating: Seed cells at the desired density in opaque-walled 96-well plates and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the cells and include a vehicle-only control.
-
Reagent Preparation: Prepare the CellTox™ Green Reagent by diluting the dye in the assay buffer according to the manufacturer's protocol.
-
Reagent Addition: Add the CellTox™ Green Reagent to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature, protected from light.
-
Measurement: Measure fluorescence using a plate reader with an excitation wavelength of 485-500 nm and an emission wavelength of 520-530 nm.
Visualizations
Caption: this compound inhibits the target kinase, blocking downstream signaling for cell survival.
Caption: A standard workflow for performing a cytotoxicity assay with this compound.
Caption: A logical flow for troubleshooting unexpected cytotoxicity assay results.
References
GNE-3500 Luciferase Assay Variability: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in luciferase assays involving the RORc antagonist, GNE-3500.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor C (RORc or RORγ).[1][2][3][4] RORc is a nuclear receptor that plays a key role in the production of pro-inflammatory cytokines like IL-17.[4] As an inverse agonist, this compound suppresses the constitutive activity of RORc, thereby reducing the expression of its target genes.
Q2: Why am I seeing high variability between my replicate wells?
High variability between replicates is a common issue in luciferase assays and can stem from several factors unrelated to the compound being tested.[5][6] These include:
-
Pipetting errors: Inconsistent volumes of reagents or cell suspensions can lead to significant differences in signal.[5][6]
-
Cell plating inconsistency: Uneven cell distribution across the plate can result in varied cell numbers per well.
-
Reagent quality: Degradation of luciferase substrate or lysis buffer can affect assay performance.[7]
-
Edge effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations.
Q3: Could this compound be directly interfering with the luciferase enzyme?
It is possible. Some small molecules can directly inhibit or stabilize the firefly luciferase (FLuc) enzyme, leading to either a decrease or an unexpected increase in the luminescence signal, respectively.[8][9][10] This can be a source of assay artifacts. If you suspect this compound is interfering with your assay, it is recommended to run a control experiment with purified luciferase enzyme and this compound in the absence of cells.
Troubleshooting Guides
Issue 1: High Inter-Well or Inter-Plate Variability
High variability can mask the true effect of this compound. Follow these steps to minimize it.
Root Causes and Solutions
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Use calibrated multichannel pipettes and prepare a master mix for reagents to be added to multiple wells.[5] Consider using a luminometer with an automated injector for substrate addition.[11] |
| Inconsistent Cell Seeding | Ensure thorough mixing of the cell suspension before and during plating. Avoid seeding cells in the outer wells of the plate to minimize edge effects. |
| Variable Cell Health/Metabolism | Maintain consistent cell culture conditions, including passage number, confluency, and media composition. Ensure cells are healthy and evenly distributed before treatment. |
| Reagent Instability | Prepare fresh lysis buffer and luciferase substrate for each experiment.[7] Store reagents according to the manufacturer's instructions, protecting them from light and repeated freeze-thaw cycles.[5] |
| Plate Reader Settings | Optimize the read time and sensitivity settings on your luminometer for the specific assay and cell type. |
Experimental Protocol: Master Mix Preparation
-
Calculate the total volume of each reagent needed for all wells in your experiment, including a 10% excess to account for pipetting losses.
-
In a sterile conical tube, combine the required volumes of all common reagents (e.g., media, buffer, this compound dilution).
-
Mix the master mix thoroughly by gentle inversion.
-
Dispense the master mix into each well.
Issue 2: Unexpected Increase or Decrease in Luciferase Signal
An unexpected change in signal that does not correlate with the expected biological activity of this compound could indicate assay interference.
Root Causes and Solutions
| Potential Cause | Recommended Solution |
| Direct Luciferase Inhibition by this compound | Perform a cell-free luciferase assay by adding this compound to a solution of purified luciferase enzyme and its substrate. A decrease in signal compared to a vehicle control would suggest direct inhibition.[8] |
| Luciferase Stabilization by this compound | In a cell-based assay, stabilization of the luciferase enzyme by a compound can lead to an accumulation of the enzyme and a stronger signal.[8][9] Consider using a destabilized luciferase reporter to mitigate this.[9] |
| This compound Cytotoxicity | High concentrations of any compound can be cytotoxic, leading to a decrease in cell viability and, consequently, a lower luciferase signal.[12] Perform a cell viability assay (e.g., MTS or CellTiter-Glo®) in parallel with your luciferase assay to assess the cytotoxic effects of this compound at the concentrations used.[12] |
| Solvent (e.g., DMSO) Effects | Ensure the final concentration of the solvent used to dissolve this compound is consistent across all wells and is at a level that does not affect cell viability or luciferase activity. |
Experimental Protocol: Cell-Free Luciferase Inhibition Assay
-
Prepare a solution of purified firefly luciferase enzyme in assay buffer.
-
Prepare serial dilutions of this compound and a vehicle control.
-
In a white, opaque 96-well plate, add the luciferase enzyme solution.
-
Add the this compound dilutions or vehicle control to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Add the luciferase substrate to all wells.
-
Immediately measure the luminescence using a luminometer.
Visualizing Workflows and Pathways
To aid in understanding the experimental process and the potential points of variability, the following diagrams are provided.
Caption: this compound inhibits RORc-mediated IL-17 production.
Caption: Standard workflow for a cell-based luciferase assay.
Caption: A logical approach to troubleshooting luciferase assay variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound |CAS:1537859-24-7 Probechem Biochemicals [probechem.com]
- 5. goldbio.com [goldbio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. How to avoid misinterpretation of dual reporter gene assay data affected by cell damage - PMC [pmc.ncbi.nlm.nih.gov]
GNE-3500 solubility issues and solutions
For researchers, scientists, and drug development professionals utilizing GNE-3500, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound. What is the recommended solvent?
A1: this compound is most readily soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, preparing a concentrated stock solution in anhydrous (dry) DMSO is the recommended starting point.[1] It is crucial to use fresh, high-quality DMSO, as it is hygroscopic (absorbs moisture), and the presence of water can significantly reduce the solubility of this compound.
Q2: My this compound precipitates when I dilute my DMSO stock solution into aqueous media for my cell-based assay. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue for many small molecule inhibitors. Here are several strategies to mitigate this problem:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize both solvent toxicity and precipitation.[2][3]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in your final assay medium. Then, add this intermediate dilution to the bulk of the medium.
-
Pre-warmed Medium: Add the this compound stock solution to pre-warmed (e.g., 37°C) cell culture medium while gently vortexing or swirling. This can help maintain the compound in solution.
-
Incorporate a Surfactant: For certain applications, the inclusion of a low concentration of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in your final formulation can help to maintain the compound in solution.
-
Sonication: If precipitation occurs after dilution, brief sonication of the final working solution can sometimes help to redissolve the compound.[4]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound powder should be stored at -20°C for long-term stability.[][6] Once dissolved in a solvent such as DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.[2]
Q4: I am observing variability in my experimental results. Could this be related to this compound solubility?
A4: Yes, inconsistent solubility can lead to variability in experimental outcomes. If this compound is not fully dissolved, the actual concentration in your assay will be lower than intended and can vary between experiments. Always ensure your stock solution is fully dissolved and visually inspect your final working solutions for any signs of precipitation before adding them to your cells or assay.
Quantitative Solubility Data
Comprehensive quantitative solubility data for this compound in a wide range of solvents is not extensively published. The following table summarizes the available information and provides a starting point for your experiments. It is highly recommended to perform small-scale solubility tests in your specific buffer or medium of choice.
| Solvent | Known Solubility | Notes |
| DMSO | ≥ 10 mM | The most common solvent for creating stock solutions. |
| Ethanol | Data not available | May be suitable for some applications, but solubility is likely lower than in DMSO. |
| Water | Insoluble | This compound is poorly soluble in aqueous solutions. |
| Cell Culture Media | Prone to precipitation | Solubility is highly dependent on the final concentration, DMSO percentage, and media components (e.g., serum). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 459.58 g/mol )[][6][7]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Carefully weigh the desired amount of this compound powder in a sterile container. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.596 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication may be used to aid dissolution.[4]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C.[2]
Protocol 2: Dilution of this compound for Cell-Based Assays
Objective: To prepare a 1 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare a 100 µM intermediate solution by diluting 2 µL of the 10 mM DMSO stock solution into 198 µL of pre-warmed cell culture medium. Mix thoroughly by gentle pipetting or vortexing.
-
Final Working Solution: Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed cell culture medium to achieve a final concentration of 1 µM.
-
Alternatively, for a direct dilution, add 1 µL of the 10 mM stock solution to 10 mL of pre-warmed medium. It is crucial to add the stock solution to the medium while gently vortexing to ensure rapid dispersion and minimize precipitation.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells. If the solution appears cloudy, you may need to adjust the protocol by lowering the final concentration or using a different dilution strategy.
Visual Guides
Caption: A step-by-step logical guide for troubleshooting precipitation.
Caption: Simplified RORc signaling pathway and the inhibitory action of this compound.[8][9]
References
- 1. This compound |CAS:1537859-24-7 Probechem Biochemicals [probechem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. emulatebio.com [emulatebio.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. Gene - RORC [maayanlab.cloud]
- 9. Decreased RORC expression and downstream signaling in HTLV‐1‐associated adult T‐cell lymphoma/leukemia uncovers an antiproliferative IL17 link: A potential target for immunotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
GNE-3500 Technical Support Center: Experimental Stability and Degradation Prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on preventing the degradation of GNE-3500 in experimental settings. Below, you will find troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and integrity of this compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical for maintaining the stability of this compound. For solid this compound, long-term storage at -20°C is recommended, which can maintain its integrity for months to years.[1][2][3] Stock solutions, typically prepared in DMSO, should be stored at -80°C for long-term stability, for up to six months.[1] For short-term storage of solutions (up to one month), -20°C is acceptable. To minimize degradation, it is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Q2: My this compound solution has changed color. What does this indicate?
A2: A color change in your this compound solution may be an indicator of chemical degradation or oxidation. This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is crucial to visually inspect your solutions before use and discard any that show a noticeable change in color.
Q3: I'm observing precipitation in my this compound stock solution after thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has absorbed water. To address this, warm the solution to room temperature and vortex gently to ensure it is fully redissolved before making dilutions. To prevent this, consider storing your stock solutions at a slightly lower concentration. Always use anhydrous, high-purity solvents for preparing stock solutions.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, its chemical structure, which includes sulfonamide and piperazine (B1678402) moieties, suggests potential areas of instability. Sulfonamides can be susceptible to hydrolysis under certain pH conditions, although they are generally stable in neutral environments.[1][4] The piperazine ring can be prone to oxidation and photodegradation.[5][6]
Troubleshooting Guide: Preventing this compound Degradation
This guide provides a systematic approach to identifying and mitigating potential sources of this compound degradation during your experiments.
Issue 1: Loss of Compound Activity or Inconsistent Results
A gradual or sudden loss of this compound's inhibitory activity can be a direct result of its degradation.
Potential Causes and Solutions:
| Factor | Potential Issue | Recommended Action |
| Light Exposure | This compound, containing a piperazine moiety, may be susceptible to photodegradation when exposed to UV or even ambient laboratory light.[5][6] | Store stock solutions and experimental samples in amber vials or tubes wrapped in aluminum foil. Minimize exposure to light during experimental procedures. |
| pH of Aqueous Buffers | The sulfonamide group in this compound could be susceptible to hydrolysis at non-neutral pH.[4] | Ensure that the pH of your experimental buffers is maintained within a neutral range (pH 6.8-7.4). If your experiment requires acidic or basic conditions, consider performing a pilot stability study. |
| Temperature Fluctuations | Frequent freeze-thaw cycles of stock solutions can lead to degradation. Leaving working solutions at room temperature for extended periods can also accelerate degradation. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment and use them promptly. If experiments are lengthy, keep solutions on ice. |
| Oxidation | The piperazine ring and other parts of the molecule may be susceptible to oxidation from dissolved oxygen in the solvent or exposure to air. | For long-term storage of stock solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing. Use fresh, high-purity solvents. |
| Reactive Components in Media | Components in complex cell culture media or assay buffers could potentially react with and degrade this compound over time. | If instability in media is suspected, perform a time-course experiment to assess the stability of this compound in your specific medium. This can be done by incubating the compound in the medium for various durations and then testing its activity. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) to prepare the initial stock solution.
-
Dissolution: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent moisture condensation. Dissolve the this compound powder in DMSO to the desired concentration (e.g., 10 mM) by vortexing. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) polypropylene (B1209903) or glass vials.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: General Handling for In Vitro Experiments
-
Thawing: When ready to use, thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare intermediate and final working dilutions in your aqueous experimental buffer or cell culture medium immediately before use.
-
Mixing: Ensure thorough mixing after each dilution step.
-
Minimizing Exposure: Protect the diluted solutions from light and keep them on ice if they will not be used immediately.
-
Vehicle Controls: Always include a vehicle control (containing the same final concentration of DMSO as the this compound-treated samples) in your experiments to account for any solvent effects.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container |
| Solid Powder | -20°C | Months to Years | Tightly sealed, light-resistant vial |
| Stock Solution in DMSO | -80°C | Up to 6 months | Amber, single-use vials |
| Stock Solution in DMSO | -20°C | Up to 1 month | Amber, single-use vials |
| Working Dilutions (Aqueous) | On ice (2-8°C) | Use immediately | Light-protecting tubes |
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting logic for this compound degradation.
Caption: Simplified RORC signaling pathway and this compound's point of action.
References
- 1. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
interpreting negative results with GNE-3500
Welcome to the technical support center for GNE-3500, a potent and selective RORc antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in designing, executing, and interpreting experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, orally active antagonist for the Retinoic Acid Receptor-Related Orphan Receptor C (RORc, also known as RORγ or NR1F3).[1][2] Its primary mechanism of action is to inhibit the transcriptional activity of RORc. RORc is a key transcription factor in the differentiation and function of Th17 cells, which are involved in inflammatory responses. By inhibiting RORc, this compound can suppress the production of pro-inflammatory cytokines such as IL-17A.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO.[3] For long-term storage, it is recommended to store the compound as a solid powder at -20°C for up to three years. In solvent, it can be stored at -80°C for up to six months or at -20°C for one month. Avoid repeated freeze-thaw cycles.[4]
Q3: What are the known potency values for this compound?
A3: this compound has an EC50 of 12 nM in a cell-based assay.[1][2][5] In an IL-17 promoter assay, it has an IC50 of 47 nM.
Q4: Is this compound selective for RORc?
A4: Yes, this compound is a selective RORc inhibitor. It displays 75-fold selectivity over other ROR family members and >200-fold selectivity over 25 other nuclear receptors in cell-based assays.[3]
Troubleshooting Guide: Interpreting Negative Results
Encountering negative or unexpected results is a common part of the research process. This guide provides a structured approach to troubleshooting when your experiments with this compound do not yield the expected outcome.
Scenario 1: No inhibition of IL-17A production in a Th17 differentiation assay.
Possible Cause 1: Suboptimal Th17 Differentiation
-
Troubleshooting Steps:
-
Verify Differentiation Cocktail: Ensure that the concentrations of polarizing cytokines (e.g., TGF-β, IL-6, IL-23, IL-1β) are optimal. Titrate cytokine concentrations if necessary.[6]
-
Check Cell Quality: Start with a high-purity population of naive CD4+ T cells (>95%). Poor cell viability or contamination can hinder differentiation.
-
Confirm Culture Conditions: Ensure proper handling of cells and use of fresh, complete culture medium.[6]
-
Possible Cause 2: this compound Inactivity or Degradation
-
Troubleshooting Steps:
-
Confirm Compound Integrity: If possible, verify the identity and purity of your this compound stock.
-
Proper Handling: Ensure this compound was stored correctly and avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
-
Solubility Issues: this compound is soluble in DMSO. When diluting into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid both insolubility and solvent-induced cytotoxicity.
-
Possible Cause 3: Inappropriate Assay Conditions
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a full dose-response curve to ensure you are testing a relevant concentration range. The reported EC50 of 12 nM is a starting point, but the optimal concentration may vary depending on the specific cell type and assay conditions.
-
Incubation Time: The inhibitory effect of this compound may be time-dependent. Optimize the incubation time with the compound.
-
Scenario 2: No change in the expression of RORc target genes in a qPCR experiment.
Possible Cause 1: Inefficient qPCR Assay
-
Troubleshooting Steps:
-
Primer/Probe Design: Ensure your qPCR primers and probes are specific and efficient. Validate their performance with a standard curve.
-
RNA Quality: Use high-quality, intact RNA for cDNA synthesis. Check RNA integrity using a Bioanalyzer or similar method.
-
Reverse Transcription Efficiency: Optimize your reverse transcription reaction.
-
Possible Cause 2: Cell-Type Specificity
-
Troubleshooting Steps:
-
Confirm RORc Expression: Verify that your cell model expresses RORc at a sufficient level.
-
Target Gene Relevance: Ensure that the target genes you are measuring are indeed regulated by RORc in your specific cell type. RORc target gene expression can be cell-context dependent.
-
Possible Cause 3: this compound Related Issues
-
Troubleshooting Steps:
-
Refer to "Possible Cause 2: this compound Inactivity or Degradation" in Scenario 1.
-
Scenario 3: No effect of this compound in a reporter gene assay.
Possible Cause 1: Issues with the Reporter Construct or Transfection
-
Troubleshooting Steps:
-
Verify Construct Integrity: Sequence your reporter plasmid to confirm the RORc response element is intact.
-
Optimize Transfection: Determine the optimal transfection efficiency for your cell line and transfection reagent. Low transfection efficiency will result in a weak signal.[7]
-
Promoter Strength: If the signal is weak, consider using a stronger constitutive promoter to drive the reporter gene.[7]
-
Possible Cause 2: Assay Signal Issues
-
Troubleshooting Steps:
-
High Background: High background can mask the inhibitory effect of this compound. Use appropriate negative controls and optimize assay conditions to reduce background.[7]
-
Reagent Quality: Ensure that your luciferase substrate and other detection reagents are not expired and have been stored correctly.[7]
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/System | Parameter | Value (nM) | Reference |
| RORc Antagonism | Cell-based assay | EC50 | 12 | [1][2][5] |
| IL-17 Promoter Inhibition | Not specified | IC50 | 47 |
Experimental Protocols
Protocol 1: Human Th17 Cell Differentiation and Inhibition by this compound
Materials:
-
Human Naive CD4+ T Cell Isolation Kit
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Human Th17 polarizing cytokines: TGF-β1, IL-6, IL-23, IL-1β
-
Anti-CD3 and Anti-CD28 antibodies
-
This compound (dissolved in DMSO)
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Antibodies for flow cytometry: Anti-CD4, Anti-IL-17A
Procedure:
-
Isolate human naive CD4+ T cells from PBMCs using a magnetic-activated cell sorting (MACS) kit.
-
Coat a 96-well plate with anti-CD3 antibody.
-
Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the anti-CD3 coated plate.
-
Add anti-CD28 antibody and the Th17 polarizing cytokine cocktail to the desired final concentrations.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
For intracellular cytokine staining, restimulate the cells with a cell stimulation cocktail for 4-6 hours in the presence of a protein transport inhibitor.[8]
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a commercially available kit.
-
Stain for intracellular IL-17A.
-
Analyze the cells by flow cytometry, gating on the CD4+ population to determine the percentage of IL-17A+ cells.[6]
Protocol 2: RORc Target Gene Expression Analysis by qPCR
Materials:
-
Cells of interest treated with this compound or vehicle control
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for RORc target genes (e.g., IL17A, IL17F, IL23R) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Treat your cells with this compound or vehicle control for the desired time.
-
Harvest the cells and isolate total RNA using a commercially available kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the isolated RNA.
-
Perform qPCR using a standard protocol with primers for your target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Mandatory Visualizations
Caption: RORc signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. goldbio.com [goldbio.com]
- 8. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
GNE-3500 batch to batch variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for GNE-3500, a potent and selective RORγ inverse agonist. Our goal is to help you navigate potential challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable small molecule inhibitor of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ, also known as RORc or NR1F3).[1][2] RORγ is a key transcription factor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[3][4][5][6][7] this compound acts as an inverse agonist, meaning it binds to RORγ and reduces its constitutive activity, thereby suppressing the expression of RORγ target genes like IL17A and IL17F.[7]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily used in pre-clinical research to study the role of RORγ and the Th17/IL-17 pathway in various inflammatory and autoimmune diseases.[2][7] Its ability to inhibit IL-17 production makes it a valuable tool for investigating conditions such as psoriasis, rheumatoid arthritis, and other autoimmune disorders where the Th17 pathway is implicated.[7][8]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 12 months. For short-term storage, 4°C is suitable for up to 6 months.[1] Stock solutions prepared in a solvent like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[9] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: What are potential sources of batch-to-batch variability with small molecule inhibitors like this compound?
A4: While specific reports on this compound are not prevalent, general sources of batch-to-batch variability for small molecules include:
-
Purity: Minor variations in the percentage of the active compound versus impurities.
-
Residual Solvents: Different types and amounts of solvents remaining from the synthesis process.[10]
-
Polymorphism: The compound may exist in different crystalline forms with varying solubility and stability.
-
Hydration State: The amount of water complexed with the molecule can affect its molecular weight and, consequently, the concentration of prepared solutions.[2]
-
Degradation: Improper storage or handling can lead to the degradation of the compound.
Troubleshooting Guides
Issue 1: Inconsistent IC50 or EC50 Values Across Experiments
Users may observe significant variations in the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound between different experimental runs or when using a new batch of the compound.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Batch-to-Batch Variation in Purity or Potency | 1. Request and Compare Certificates of Analysis (CoA): Obtain the CoA for each batch of this compound used. Compare parameters such as purity (by HPLC), residual solvent content, and appearance.[10] 2. Perform a Dose-Response Curve with a Reference Batch: If possible, test a new batch head-to-head against a previously validated "gold standard" batch in the same experiment. | Consistent physicochemical properties between batches. The dose-response curves of different batches should be superimposable. |
| Inaccurate Compound Concentration | 1. Verify Weighing and Dissolution: Ensure accurate weighing of the compound using a calibrated balance. Confirm complete dissolution in the appropriate solvent (e.g., DMSO). 2. Check for Precipitation: Visually inspect stock and working solutions for any signs of precipitation, especially after dilution in aqueous buffers. | A clear, homogenous solution. The calculated concentration should accurately reflect the amount of active compound. |
| Cell Health and Passage Number | 1. Maintain Consistent Cell Culture Conditions: Use cells within a defined low passage number range. Ensure high cell viability (>95%) before starting the experiment. 2. Monitor Cell Doubling Time: Inconsistent cell growth can affect assay results. | Reproducible cell growth and viability across experiments, leading to more consistent assay performance. |
| Assay Variability | 1. Optimize Assay Parameters: Ensure that the concentrations of reagents (e.g., cytokines for stimulation, ATP for kinase assays) are optimal and non-limiting.[9] 2. Include Appropriate Controls: Always include positive and negative controls in every assay plate to monitor for assay drift and performance.[11] | A stable and reproducible assay window with low well-to-well and plate-to-plate variability. |
Quantitative Data Comparison:
When comparing different batches of this compound, refer to the Certificate of Analysis and record the following parameters in a table for easy comparison.
| Parameter | Batch A | Batch B | Acceptable Variance |
| Appearance | White to off-white solid | White to off-white solid | Consistent appearance |
| Purity (by HPLC) | >98% | >98% | <1% difference |
| Molecular Weight | 459.58 (anhydrous) | Varies based on hydration | Note any significant differences |
| Residual Solvents | List specific solvents and % | List specific solvents and % | Within specified limits |
| Storage Conditions | -20°C | -20°C | Consistent recommendations |
Issue 2: Reduced or No Inhibition of IL-17 Production
Researchers may find that this compound is not effectively inhibiting the production of IL-17 in their cellular assays.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Cell Stimulation | 1. Titrate Cytokine Concentrations: Perform a dose-response of the stimulating cytokines (e.g., IL-6, IL-23, TGF-β) to determine the optimal concentration for Th17 differentiation and IL-17 production.[4] 2. Optimize Stimulation Time: Determine the peak time point for IL-17 expression after stimulation. | Robust and reproducible induction of IL-17 in the positive control group, providing a clear window for observing inhibition. |
| Compound Inactivity or Degradation | 1. Use Freshly Prepared Solutions: Prepare working solutions of this compound fresh for each experiment from a properly stored stock.[9] 2. Test a New Aliquot or Batch: If degradation is suspected, use a fresh aliquot of the stock solution or a new batch of the compound. | Restoration of the expected inhibitory activity of this compound on IL-17 production. |
| Incorrect Assay Endpoint Measurement | 1. Validate the IL-17 Detection Method: Ensure that the ELISA, flow cytometry, or qPCR assay for IL-17 detection is validated and performing optimally. 2. Check for Interference: Confirm that this compound or its vehicle (DMSO) does not interfere with the detection method. | Accurate and reliable quantification of IL-17 levels, with a clear dose-dependent inhibition by this compound. |
| Cell Type Specific Effects | 1. Confirm RORγ Expression: Verify that the cell type being used expresses RORγ at a sufficient level for this compound to exert its effect. 2. Test in a Validated Cell Line: If possible, test the compound in a cell line known to be responsive to RORγ inhibition as a positive control. | The inhibitory effect of this compound should be observed in cells with confirmed RORγ expression and activity. |
Experimental Protocols
Protocol 1: In Vitro Th17 Differentiation and IL-17A Inhibition Assay
This protocol describes a method for differentiating human naïve CD4+ T cells into Th17 cells and assessing the inhibitory effect of this compound on IL-17A production.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naïve CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM β-mercaptoethanol
-
Human anti-CD3 and anti-CD28 antibodies (plate-bound)
-
Recombinant human IL-6, IL-23, TGF-β1, IL-1β
-
Anti-human IL-4 and anti-human IFN-γ neutralizing antibodies
-
This compound
-
DMSO (cell culture grade)
-
Human IL-17A ELISA Kit
Methodology:
-
Isolation of Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from human PBMCs using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
-
Cell Plating and Activation:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C.
-
Wash the plate with sterile PBS.
-
Seed the naïve CD4+ T cells at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL).
-
-
Th17 Differentiation:
-
Add the Th17 polarizing cytokine cocktail: IL-6 (20 ng/mL), IL-23 (20 ng/mL), TGF-β1 (5 ng/mL), IL-1β (10 ng/mL), anti-IL-4 (10 µg/mL), and anti-IFN-γ (10 µg/mL).
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the this compound dilutions or vehicle control (DMSO) to the cells at the time of stimulation.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
IL-17A Measurement:
-
After the incubation period, centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-17A production for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
RORγ Signaling Pathway in Th17 Differentiation
References
- 1. This compound |CAS:1537859-24-7 Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Signal transduction and Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses [frontiersin.org]
- 8. Inhibition of interleukin-17, interleukin-23 and the TH17 cell pathway in the treatment of psoriatic arthritis and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quality control of small molecules - Kymos [kymos.com]
- 11. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
GNE-3500 vs. VTP-43742: A Comparative Guide to Th17 Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of autoimmune disease therapeutics, the inhibition of T helper 17 (Th17) cells, key mediators of inflammation, has emerged as a promising strategy. Central to the function of Th17 cells is the nuclear receptor RORγt, which has become a prime target for small molecule inhibitors. This guide provides an objective comparison of two prominent RORγt inhibitors, GNE-3500 and VTP-43742, based on available preclinical and clinical data.
Mechanism of Action: Targeting the Master Regulator of Th17 Cells
Both this compound and VTP-43742 are potent and selective inhibitors of RORγt. They function as inverse agonists, binding to the ligand-binding domain of RORγt and repressing its transcriptional activity. This, in turn, leads to the suppression of Th17 cell differentiation and the subsequent reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).
GNE-3500 vs. SR1001: A Comparative Guide to RORc Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent RORc (Retinoid-related orphan receptor C) inverse agonists, GNE-3500 and SR1001. RORc, a key transcription factor in the differentiation of Th17 cells, is a critical target in the development of therapeutics for autoimmune and inflammatory diseases. This document outlines the available experimental data, details relevant experimental protocols, and visualizes key pathways to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action
Both this compound and SR1001 function as inverse agonists of RORc (also known as RORγ). They bind to the ligand-binding domain (LBD) of the RORc protein. This binding event induces a conformational change in the receptor, leading to the dissociation of co-activator proteins and the recruitment of co-repressor proteins. The ultimate effect is the suppression of RORc-mediated gene transcription, most notably the inhibition of Interleukin-17 (IL-17) production, a key cytokine in inflammatory responses.
Performance Data
The following tables summarize the available quantitative data for this compound and SR1001. It is crucial to note that this data is compiled from different studies and experimental conditions; therefore, a direct comparison of absolute values should be made with caution.
Table 1: Binding Affinity and Potency
| Compound | Target | Assay Type | Value | Reference |
| This compound | RORc | Cellular Reporter Assay (HEK293) | EC50: 12 nM | [1] |
| SR1001 | RORγ | Radioligand Binding Assay | Ki: 111 nM | [2][3] |
| RORα | Radioligand Binding Assay | Ki: 172 nM | [2][3] | |
| RORγ | Co-activator Recruitment Assay (TRAP220) | IC50: 117 nM |
Table 2: Selectivity
| Compound | Selectivity Profile | Reference |
| This compound | 75-fold selective for RORc over other ROR family members. >200-fold selective over 25 other nuclear receptors. | [4] |
| SR1001 | Demonstrates no activity at RORβ or LXR. | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay (for SR1001)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the RORc receptor.
-
Protein Preparation: Recombinant human RORγ ligand-binding domain (LBD) is purified.
-
Reaction Mixture: The reaction includes the RORγ LBD, a radiolabeled ligand (e.g., [3H]25-hydroxycholesterol), and varying concentrations of the test compound (SR1001).
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated using a filter-based method.
-
Detection: The amount of bound radioligand is quantified using a scintillation counter.
-
Data Analysis: The data is used to calculate the Ki (inhibitory constant) of the test compound, which reflects its binding affinity.
Cellular Reporter Assay (for this compound)
This assay measures the functional consequence of a compound binding to RORc in a cellular context.
-
Cell Line: A human embryonic kidney cell line (HEK293) is engineered to express a fusion protein of the RORc LBD and a DNA-binding domain (e.g., GAL4). These cells also contain a reporter gene (e.g., luciferase) under the control of a promoter with binding sites for the DNA-binding domain.
-
Cell Culture and Transfection: Cells are cultured and transfected with the necessary plasmids if not a stable cell line.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (this compound).
-
Incubation: Cells are incubated to allow for compound-receptor interaction and subsequent effects on reporter gene expression.
-
Lysis and Luciferase Assay: Cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the reporter gene expression, is measured using a luminometer.
-
Data Analysis: The data is used to generate a dose-response curve and calculate the EC50 (half-maximal effective concentration) of the test compound.
Signaling and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Summary and Conclusion
Both this compound and SR1001 are valuable research tools for investigating the role of RORc in health and disease. This compound demonstrates high potency in a cellular context and exhibits significant selectivity for RORc over other nuclear receptors. SR1001 is a well-characterized dual inverse agonist of RORα and RORγ, with established binding affinities.
The choice between these two compounds will depend on the specific experimental needs. For studies requiring high cellular potency and selectivity for RORc, this compound may be the preferred option. For investigations where the dual targeting of RORα and RORγ is desirable, or where well-defined biochemical binding data is paramount, SR1001 presents a strong alternative.
Researchers are encouraged to consider the specific assay conditions and the potential for off-target effects when interpreting data generated with these compounds. As the field of RORc modulation continues to evolve, the development of standardized and directly comparative studies will be crucial for a more definitive assessment of the relative merits of these and other emerging RORc inverse agonists.
References
- 1. Gene - RORC [maayanlab.cloud]
- 2. Transcriptional Regulation of Th17 Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]
- 4. Signal transduction and Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Analysis of RORγt Inhibitors: GNE-3500 vs. GSK805
In the landscape of therapeutic development for autoimmune and inflammatory diseases, the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) has emerged as a critical target. As the master transcriptional regulator of T helper 17 (Th17) cell differentiation, RORγt plays a pivotal role in the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). The inhibition of RORγt presents a promising strategy for mitigating the pathological effects of Th17-driven diseases. This guide provides a detailed comparison of two prominent RORγt inhibitors, GNE-3500 and GSK805, offering researchers, scientists, and drug development professionals a comprehensive overview of their selectivity and potency, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the available quantitative data for this compound and GSK805, providing a snapshot of their activity against RORγt and their selectivity over other related nuclear receptors.
| Parameter | This compound | GSK805 |
| Target | RORγt (RORc)[1][2][3][4] | RORγt[5][6] |
| Mechanism of Action | Inverse Agonist[3][7] | Antagonist[5] |
| Potency (RORγt) | EC50: 12 nM[1][4] IC50: 47 nM (IL-17 promoter assay)[2] | pIC50: 8.4[6] |
| Selectivity vs. RORα | ~75-fold[3][7] | ~100-fold higher IC50 vs. RORγt[5] |
| Selectivity vs. RORβ | ~75-fold[3][7] | ~100-fold higher IC50 vs. RORγt[5] |
| Selectivity vs. Other Nuclear Receptors | >200-fold over 25 other nuclear receptors[3][7] | Data not available in the provided context |
| Cellular Activity | Inhibits IL-17 production in murine CD4+ T cells and ILCs[2] | Inhibits Th17 cell differentiation and IL-17 production[5][6][8] |
| Bioavailability | Orally bioavailable[1][2][3] | Orally active and CNS penetrant[6] |
Signaling Pathway and Mechanism of Inhibition
The diagram below illustrates the central role of RORγt in Th17 cell differentiation and the mechanism by which inhibitors like this compound and GSK805 exert their effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor selectivity and potency. Below are protocols for key experiments cited in the characterization of RORγt inhibitors.
RORγt Luciferase Reporter Assay
This assay is used to quantify the functional activity (inverse agonist or antagonist) of a compound against RORγt in a cellular context.
Principle: Mammalian cells are engineered to constitutively express a hybrid RORγ protein where the native DNA-binding domain is replaced with that of the yeast GAL4 protein. These cells also contain a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). The constitutive activity of the GAL4-RORγ hybrid drives luciferase expression. An inverse agonist or antagonist will bind to the RORγ ligand-binding domain and inhibit this transcriptional activity, leading to a decrease in the luminescent signal.
Protocol:
-
Cell Plating: Plate the RORγ reporter cells in a white, 96-well cell culture plate at a density of 1-2 x 10^5 cells per well in 100 µL of cell culture medium.
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound, GSK805) and a reference inverse agonist in DMSO. Further dilute in compound screening medium.
-
Treatment: After 24 hours of incubation, add the diluted compounds to the plated cells. Include a vehicle control (DMSO) and a positive control (known RORγt inverse agonist).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Lysis and Luminescence Reading: Add a luciferase detection reagent to each well to lyse the cells and provide the substrate for the luciferase enzyme. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the relative light units (RLUs) of the compound-treated wells to the vehicle control. Plot the normalized RLU values against the compound concentration and fit a dose-response curve to determine the EC50 or IC50 value.
Th17 Cell Differentiation Assay
This assay assesses the ability of a compound to inhibit the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells.
Principle: Naive CD4+ T cells are isolated from mouse spleen and lymph nodes and cultured under conditions that promote their differentiation into Th17 cells. This is achieved by stimulating the T cell receptor (TCR) with anti-CD3 and anti-CD28 antibodies in the presence of key cytokines, TGF-β and IL-6. The differentiation into the Th17 lineage is characterized by the expression of the transcription factor RORγt and the secretion of IL-17. The inhibitory effect of a compound is measured by the reduction in the percentage of IL-17-producing cells.
Protocol:
-
Isolation of Naive CD4+ T Cells: Isolate naive CD4+ T cells from the spleen and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
T Cell Activation and Differentiation:
-
Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies.
-
Seed the isolated naive CD4+ T cells in the coated plate.
-
Add a cocktail of differentiating cytokines (TGF-β and IL-6) and neutralizing antibodies against IFN-γ and IL-4 to the cell culture medium.
-
Add the test compounds at various concentrations.
-
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Restimulation and Intracellular Staining:
-
Restimulate the cells with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells, followed by intracellular staining for IL-17A and the transcription factor RORγt using fluorescently labeled antibodies.
-
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD4+ T cells that are positive for IL-17A and RORγt.
-
Data Analysis: Compare the percentage of Th17 cells in the compound-treated wells to the vehicle control to determine the inhibitory effect of the compound.
Conclusion
References
- 1. bindingdb.org [bindingdb.org]
- 2. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 3. antbioinc.com [antbioinc.com]
- 4. Reporter Assays | Biomol GmbH - Life Science Shop [biomol.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Potent and Selective Diphenylpropanamide RORγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to RORgamma Inverse Agonists: Alternatives to GNE-3500
For Researchers, Scientists, and Drug Development Professionals
The Retinoic acid receptor-related orphan receptor gamma (RORγ), and particularly its thymus-specific isoform RORγt, has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases. As the master regulator of T helper 17 (Th17) cell differentiation, RORγt orchestrates the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). GNE-3500 is a known potent and selective RORγ inverse agonist. This guide provides a comparative overview of several alternative RORγ inverse agonists, presenting their performance based on available experimental data to aid researchers in the selection and development of next-generation immunomodulatory therapies.
Performance Comparison of RORγ Inverse Agonists
The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of this compound and a selection of its alternatives. These compounds represent different chemical scaffolds and have been evaluated in various stages of preclinical and clinical development.
In Vitro Potency and Cellular Activity
This table highlights the potency of the compounds in biochemical and cell-based assays. The IC50 and EC50 values represent the concentration of the compound required to achieve 50% inhibition of RORγt activity or IL-17 production, respectively.
| Compound | Target | Assay Type | IC50/EC50 (nM) | Cell Line/System | Reference |
| This compound | RORγ | IL-17 Promoter Assay | 47 | Not Specified | [1] |
| RORγ | Not Specified | 12 (EC50) | Not Specified | [2] | |
| GSK2981278 | RORγ | IL-17A & IL-22 Secretion | 3.2 (IC50) | Human Th17 Skewing Culture | [3] |
| VTP-43742 | RORγt | Binding Affinity (Ki) | 3.5 | Not Specified | [4] |
| RORγt | IL-17A Secretion | 57 (IC50) | Mouse Splenocytes | [4] | |
| RORγt | IL-17A Secretion | 18 (IC50) | Human PBMCs | [4] | |
| RORγt | IL-17A Secretion | 192 (IC50) | Human Whole Blood | [4] | |
| BMS-986251 | RORγt | GAL4 Reporter Assay | 12 (EC50) | Jurkat Cells | [5][6] |
| IL-17 | Human Whole Blood Assay | 24 (EC50) | Human Whole Blood | [5][6] | |
| ABBV-157 (Cedirogant) | RORγt | IL-17A Inhibition | 0.56 mg/L (IC50) | Ex vivo Human Whole Blood | [7] |
| BI 730357 | RORγ | IL-17 Inhibition | 140 (IC50) | Human Whole Blood | [8] |
| RORγ | IL-22 Production | 43 (IC50) | Human PBMCs | [8] | |
| IMU-935 | RORγ | Luciferase Reporter Assay | 15.4 (IC50) | Not Specified | [9] |
Selectivity Profile
Selectivity is a crucial parameter to minimize off-target effects. This table compares the selectivity of the inverse agonists against other ROR isoforms, RORα and RORβ.
| Compound | RORγ Potency (IC50/EC50 nM) | RORα Selectivity (Fold vs RORγ) | RORβ Selectivity (Fold vs RORγ) | Reference |
| This compound | 47 | >75 | >75 | [1] |
| GSK2981278 | Potent RORγ inverse agonist | No significant effect on RORα | Not Specified | [10] |
| VTP-43742 | 3.5 (Ki) | >1000 | >1000 | [4] |
| BMS-986251 | 12 (EC50) | >833 | >833 | [6] |
| BI 730357 | Potent RORγ antagonist | Minimal cross-reactivity | Not Specified | [8] |
| IMU-935 | 15.4 | Highly Selective | Highly Selective | [11][12] |
Pharmacokinetic Properties
The pharmacokinetic profile of a compound is critical for its in vivo efficacy and dosing regimen. This table presents key pharmacokinetic parameters for the selected RORγ inverse agonists.
| Compound | Species | Oral Bioavailability (%) | Half-life (t½) (hours) | Reference |
| This compound | Rat | Good | Not Specified | [2] |
| BMS-986251 | Mouse | Excellent | 7.7 - 11 | [13] |
| Rat | Excellent | 11 | [13] | |
| Dog | Excellent | 33 | [13] | |
| Cynomolgus Monkey | Excellent | 36 | [13] | |
| ABBV-157 (Cedirogant) | Human | Orally Bioavailable | 16 - 28 | [7] |
| VTP-43742 | Human | Orally Active | ~30 | [14] |
| IMU-935 | Human | Dose-proportional PK | ~24 | [15] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the context in which these compounds operate, the following diagrams illustrate the RORγ signaling pathway and a typical experimental workflow for the evaluation of RORγ inverse agonists.
References
- 1. This compound |CAS:1537859-24-7 Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. BMS-986251 | RORγt inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cedirogant Population Pharmacokinetics and Pharmacodynamic Analyses of Interleukin-17A Inhibition in Two Phase 1 Studies in Healthy Participants and Participants with Moderate to Severe Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Series of Pyrazinone RORγ Antagonists and Identification of the Clinical Candidate BI 730357 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imux.com [imux.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Immunic Reports Pre-Planned Phase 1b Interim Analysis of IMU-935 in Psoriasis Patients Confounded by High Placebo Rate - Immunic Therapeutics [imux.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RORγt inhibitors as potential back-ups for the phase II candidate VTP-43742 from Vitae Pharmaceuticals: patent evaluation of WO2016061160 and US20160122345 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety, Tolerability, and Pharmacokinetics of IMU-935, a Novel Inverse Agonist of Retinoic Acid Receptor-Related Orphan Nuclear Receptor γt: Results From a Double-Blind, Placebo-Controlled, First-in-Human Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-3500: A Comparative Analysis of Efficacy Against Other RORc Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of GNE-3500, a potent and selective RORc (Retinoic acid receptor-related Orphan Receptor C) inverse agonist, with other notable RORc inhibitors. The data presented is compiled from various preclinical studies and is intended to offer an objective overview for researchers in the field of immunology and drug discovery.
Introduction to RORc Inhibition
RORc, particularly its isoform RORγt, is a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1] Th17 cells are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, making RORc a prime therapeutic target. Small molecule inhibitors of RORc aim to modulate its transcriptional activity, thereby reducing Th17 cell function and mitigating inflammation.
Comparative Efficacy of RORc Inhibitors
The following table summarizes the in vitro potency of this compound and other selected RORc inhibitors across various assays. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions between studies.
| Compound | Assay Type | Target/Cell Line | IC50 / EC50 (nM) | Selectivity Highlights |
| This compound | IL-17 Promoter Assay | - | 47 | 75-fold selective for RORc over other ROR family members; >200-fold selective over 25 other nuclear receptors.[2][3] |
| RORc Inverse Agonist Assay | - | 12 (EC50) | - | |
| VTP-43742 | RORγt Inhibition Assay | - | 17 (IC50), 3.5 (Ki) | >1000-fold selective versus RORα and RORβ.[4] |
| Mouse Splenocyte IL-17A Secretion | Mouse Splenocytes | 57 (IC50) | - | |
| Human PBMC IL-17A Secretion | Human PBMCs | 18 (IC50) | - | |
| GSK2981278 | RORγ Transactivation Assay | - | 17 (IC50) | Selective for RORγ over RORα.[5] |
| Human Th17 IL-17A/IL-22 Secretion | Human peripheral blood T cells | 3.2 (IC50) | -[6][7] | |
| TMP778 | FRET Assay | - | 7 (IC50) | ~100-fold higher IC50 for RORα and RORβ.[8] |
| IL-17F Promoter Assay | - | 63 (IC50) | - | |
| Th17 Cell IL-17 Production | Th17 cells | 30 (IC50) | - | |
| TMP920 | SRC1 Peptide Binding Assay | - | 30 (IC50) | -[9] |
| RORγ Assay | - | 1100 (IC50) | -[8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RORc signaling pathway leading to Th17 differentiation and a typical experimental workflow for evaluating RORc inhibitors.
Experimental Protocols
A variety of in vitro assays are employed to determine the efficacy and selectivity of RORc inhibitors. The most common methodologies are detailed below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to measure the ability of a compound to disrupt the interaction between the RORc ligand-binding domain (LBD) and a coactivator peptide.
-
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium cryptate-labeled antibody) to an acceptor fluorophore (e.g., fluorescently labeled coactivator peptide) when they are in close proximity. Inhibition of the RORc-coactivator interaction by a compound leads to a decrease in the FRET signal.
-
General Protocol:
-
Recombinant RORc-LBD is incubated with a fluorescently labeled coactivator peptide (e.g., SRC1) and a specific antibody against the RORc-LBD tagged with a donor fluorophore.
-
The test compound (e.g., this compound) is added at various concentrations.
-
After an incubation period to allow for binding equilibrium, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
Gal4 Reporter Gene Assay
This cell-based assay measures the transcriptional activity of RORc in a cellular context.
-
Principle: A chimeric receptor is created by fusing the RORc-LBD to the DNA-binding domain of the yeast transcription factor Gal4. This construct is co-transfected into a host cell line with a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS). Activation of the RORc-LBD by an agonist leads to the expression of luciferase, while an inverse agonist like this compound will suppress this activity.
-
General Protocol:
-
Host cells (e.g., HEK293) are co-transfected with the Gal4-RORc-LBD expression vector and the UAS-luciferase reporter vector.
-
Transfected cells are treated with the test compound at various concentrations.
-
After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
IC50 or EC50 values are determined by analyzing the dose-response curve of luciferase activity.
-
Th17 Differentiation and Cytokine Secretion Assay
This cellular assay directly measures the functional effect of RORc inhibitors on primary T cells.
-
Principle: Naive CD4+ T cells are cultured under conditions that promote their differentiation into Th17 cells. The ability of a compound to inhibit this differentiation is assessed by measuring the production of IL-17.
-
General Protocol:
-
Naive CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
The cells are cultured in the presence of a cocktail of cytokines (e.g., TGF-β, IL-6, IL-23) and T-cell receptor (TCR) stimulation to induce Th17 differentiation.
-
The test compound is added to the culture medium at various concentrations.
-
After several days of culture, the supernatant is collected, and the concentration of IL-17 is quantified by ELISA. Alternatively, intracellular staining for IL-17 followed by flow cytometry can be performed.
-
IC50 values are calculated based on the dose-dependent inhibition of IL-17 production.
-
Conclusion
This compound demonstrates potent and selective inhibition of RORc in a variety of preclinical assays. Its efficacy is comparable to or exceeds that of other well-characterized RORc inhibitors. The data presented in this guide, along with the outlined experimental protocols, provide a valuable resource for researchers working to advance the development of novel therapeutics for Th17-mediated diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:1537859-24-7 Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Validating GNE-3500's RORc Antagonism: A Comparative Guide with RORc Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNE-3500, a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor c (RORc), with other relevant RORc inhibitors. The central theme of this guide is the validation of this compound's on-target effects through the use of RORc knockout models, a critical step in preclinical drug development.
Introduction to this compound and RORc
This compound is a selective, orally active antagonist for RORc (also known as RORγ or NR1F3) with an EC50 of 12 nM.[1] RORc is a nuclear receptor that plays a pivotal role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A) and IL-17F.[2][3] Th17 cells are key drivers of several autoimmune and inflammatory diseases, making RORc an attractive therapeutic target. This compound has demonstrated favorable potency, selectivity, and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties, supporting its evaluation in preclinical studies.[3]
The validation of a targeted inhibitor's mechanism of action is paramount. The use of RORc knockout (KO) models, where the RORc gene is genetically deleted, provides the ultimate benchmark to confirm that the observed effects of a compound like this compound are indeed mediated through the inhibition of RORc. Pharmacological inhibition of RORC has been shown to recapitulate the thymic aberrations observed in RORc-deficient mice, highlighting the importance of such validation.[4][5]
Comparative Efficacy and Selectivity of RORc Inhibitors
This section provides a comparative overview of this compound and other notable RORc inhibitors. The data is summarized from various preclinical studies.
| Compound | Target | Type | IC50/EC50 | Selectivity | Key In Vitro Effects | In Vivo Efficacy Models |
| This compound | RORc | Inverse Agonist | EC50: 12 nM (Cell-based assay)[1], IC50: 47 nM (IL-17 promoter assay)[2] | 75-fold selective for RORc over other ROR family members; >200-fold selective over 25 other nuclear receptors.[3] | Inhibits production of IL-17A, IL-17F, and IL-17A/F heterodimers in murine CD4+ T cells (EC50: 0.27-1.8 µM).[2] | Suggested for preclinical studies in inflammatory diseases.[3] |
| TMP778 | RORγt | Inverse Agonist | IC50: 7 nM (FRET assay)[6] | Selective for RORγt. | Potently blocks mouse Th17 cell differentiation.[7] | Ameliorates Experimental Autoimmune Encephalomyelitis (EAE)[6]; Suppresses Experimental Autoimmune Uveitis (EAU).[8][9] |
| VTP-43742 | RORγt | Inverse Agonist | - | Highly selective versus other ROR isotypes.[10] | Potent inhibition of IL-17 secretion from Th17 cells.[10] | Phase 2a clinical trial showed efficacy in psoriasis patients.[10][11] |
| TAK-828F | RORγt | Inverse Agonist | - | Selective for RORγt. | Inhibited IL-17 production in mouse and human cells; Inhibited Th17, Tc17, and Th1/17 differentiation.[12] | Efficacious in a naive T cell transfer mouse colitis model.[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Protocol 1: In Vitro Th17 Differentiation and Cytokine Analysis
Objective: To assess the effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells and their production of IL-17.
Methodology:
-
Cell Isolation: Isolate naive CD4+ T cells from the spleens and lymph nodes of wild-type and RORc knockout mice.
-
Cell Culture: Culture the naive CD4+ T cells under Th17-polarizing conditions (e.g., anti-CD3 and anti-CD28 antibodies, TGF-β, IL-6, IL-23, and anti-IFN-γ and anti-IL-4 antibodies).
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (DMSO).
-
Flow Cytometry: After 3-5 days of culture, restimulate the cells (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Perform intracellular staining for IL-17A and IL-17F and analyze by flow cytometry.
-
ELISA: Collect supernatants from the cell cultures before restimulation and measure the concentration of secreted IL-17A and IL-17F using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Compare the percentage of IL-17-producing cells and the concentration of secreted cytokines between wild-type and RORc knockout cells, and between this compound-treated and vehicle-treated cells. The expectation is that this compound will inhibit IL-17 production in wild-type cells, and this effect will be absent in RORc knockout cells, which should already have a baseline defect in Th17 differentiation.
Protocol 2: RORc Knockout in Primary T Cells using CRISPR-Cas9
Objective: To generate RORc knockout primary T cells for in vitro validation of this compound's target engagement.
Methodology:
-
Guide RNA Design: Design and synthesize single guide RNAs (sgRNAs) targeting a critical exon of the Rorc gene.
-
Ribonucleoprotein (RNP) Complex Formation: Incubate the sgRNA with Cas9 protein to form RNP complexes.
-
T Cell Isolation: Isolate primary CD4+ T cells from a wild-type mouse.
-
Electroporation: Electroporate the RNP complexes into the primary T cells using a nucleofection system.
-
Knockout Validation: Culture the cells for 48-72 hours. Validate the knockout efficiency by assessing RORc protein expression via Western blot or intracellular flow cytometry, and by functional assays such as Th17 differentiation.
-
Functional Assays: Use the RORc knockout and control (e.g., electroporated with a non-targeting sgRNA) T cells in the Th17 differentiation assay described in Protocol 1 to test the effects of this compound.
Protocol 3: Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of multiple sclerosis.
Methodology:
-
EAE Induction: Induce EAE in wild-type and RORc knockout (or conditional knockout) mice by immunization with a myelin antigen such as MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Compound Administration: Begin oral administration of this compound or vehicle control at the time of immunization or upon the onset of clinical signs.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and score them on a standardized scale (e.g., 0-5).
-
Histology: At the end of the study, collect spinal cords for histological analysis to assess inflammation and demyelination.
-
Immune Cell Analysis: Isolate mononuclear cells from the central nervous system (CNS) and lymphoid organs to analyze the frequency of Th17 cells and other immune cell populations by flow cytometry.
-
Data Analysis: Compare the clinical scores, histological findings, and immune cell profiles between the different treatment groups and mouse genotypes. The hypothesis is that this compound will ameliorate EAE in wild-type mice, and that RORc knockout mice will be resistant to the disease, thus validating that the therapeutic effect of this compound is mediated through RORc inhibition.
Visualizing the Pathways and Workflows
RORc Signaling Pathway in Th17 Differentiation
Caption: RORc signaling pathway in Th17 cell differentiation.
Experimental Workflow for this compound Validation
Caption: Experimental workflow for this compound validation.
Conclusion
The validation of this compound's on-target effects using RORc knockout models is an indispensable step in its preclinical development. This approach provides unequivocal evidence that the compound's mechanism of action is through the inhibition of RORc. The data presented in this guide, comparing this compound to other RORc inhibitors, highlights its potential as a selective and potent therapeutic agent for Th17-mediated autoimmune diseases. The detailed experimental protocols and visual workflows serve as a practical resource for researchers aiming to conduct similar validation studies. Further in vivo studies with this compound in RORc knockout or conditional knockout models will be crucial to fully elucidate its therapeutic potential and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:1537859-24-7 Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. Retinoic-acid-orphan-receptor-C inhibition suppresses Th17 cells and induces thymic aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoic-acid-orphan-receptor-C inhibition suppresses Th17 cells and induces thymic aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitae Pharmaceuticals Achieves Proof-of-Concept with [globenewswire.com]
- 11. Vitae Achieves Proof-of-Concept with First-in-Class RORyt Inhibitor for Psoriasis - - PracticalDermatology [practicaldermatology.com]
- 12. Pharmacological inhibitory profile of TAK-828F, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-3500: A Comparative Analysis of Cross-Reactivity with ROR Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inverse agonist GNE-3500's cross-reactivity with the Retinoic acid receptor-related orphan receptor (ROR) isoforms: RORα, RORβ, and RORγ (RORc). The data presented herein is intended to assist researchers in evaluating the selectivity profile of this compound for its application in studies of RORγ-mediated signaling and therapeutic development.
Executive Summary
This compound is a potent and selective inverse agonist of RORγ, a key transcription factor involved in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17.[1][2] Due to the high degree of homology within the ligand-binding domains of the ROR isoforms, assessing the selectivity of small molecule inhibitors is critical. This guide summarizes the available data on the cross-reactivity of this compound against RORα and RORβ, providing quantitative comparisons and detailed experimental methodologies. The data indicates that this compound exhibits a significant selectivity for RORγ over the other ROR isoforms.
Data Presentation: Cross-Reactivity of this compound with ROR Isoforms
The inhibitory activity of this compound against human RORα, RORβ, and RORγ was determined using a cell-based reporter assay. The half-maximal effective concentration (EC50) values, representing the concentration of this compound required to achieve 50% of its maximal inhibitory effect, are summarized in the table below.
| Isoform | This compound EC50 (µM) | Selectivity vs. RORγ |
| RORα | 5.4 | ~115-fold |
| RORβ | 5.4 | ~115-fold |
| RORγ (RORc) | 0.047 | - |
Data sourced from a GAL4-fused human ROR inverse agonist assay in HEK293 cells.[3]
Experimental Protocols
The following section details the methodology used to generate the cross-reactivity data for this compound.
ROR Isoform Selectivity Assay (Cell-Based Reporter Assay)
Objective: To determine the potency and selectivity of this compound as an inverse agonist for RORα, RORβ, and RORγ.
Methodology:
-
Cell Line and Constructs: HEK293 cells were utilized for these experiments. The cells were transiently transfected with expression vectors encoding a fusion protein of the GAL4 DNA-binding domain (DBD) and the ligand-binding domain (LBD) of either human RORα, human RORβ, or human RORγ. A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS) was co-transfected.
-
Cell Culture and Transfection: HEK293 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2. For transfection, cells were seeded in 96-well plates and transfected using a suitable lipid-based transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: Following transfection, the cells were treated with various concentrations of this compound or vehicle (DMSO) control. The final DMSO concentration in the assay wells was kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Luciferase Reporter Gene Assay: After an incubation period of 24-48 hours with the compound, the luciferase activity was measured using a commercial dual-luciferase reporter assay system (e.g., Dual-Glo® Luciferase Assay System, Promega). This system measures both the firefly luciferase (from the reporter plasmid) and a co-transfected Renilla luciferase (as an internal control for transfection efficiency and cell viability).
-
Data Analysis: The relative luciferase activity was calculated by normalizing the firefly luciferase signal to the Renilla luciferase signal. The EC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism). The selectivity ratio was calculated by dividing the EC50 value for RORα or RORβ by the EC50 value for RORγ.
Visualizations
ROR Signaling Pathway and Point of this compound Intervention
Caption: RORγ signaling pathway and this compound's inhibitory action.
Experimental Workflow for ROR Isoform Selectivity Profiling
Caption: Workflow for determining this compound selectivity.
References
- 1. Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (this compound): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound |CAS:1537859-24-7 Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
GNE-3500: A Comparative Benchmarking Guide for a Potent and Selective RORc Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNE-3500, a potent and selective retinoic acid receptor-related orphan receptor c (RORc) inhibitor, with other RORc inhibitors that have entered clinical development. The information is intended to assist researchers and drug development professionals in evaluating this compound for potential therapeutic applications in autoimmune and inflammatory diseases.
Introduction to RORc Inhibition
Retinoic acid receptor-related orphan receptor c (RORc, also known as RORγ) is a nuclear receptor that plays a pivotal role in the differentiation of T helper 17 (Th17) cells and the subsequent production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][2][3][4] Th17 cells and IL-17 are key drivers in the pathophysiology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[2][5][6] Consequently, the inhibition of RORc has emerged as a promising therapeutic strategy for these conditions.
This compound is a selective, orally active RORc antagonist.[6][7][8] This guide benchmarks this compound against other clinical-stage RORc inhibitors, presenting available data on their potency, selectivity, and clinical development status.
Comparative Analysis of RORc Inhibitors
The following table summarizes the available quantitative data for this compound and a selection of clinical-stage RORc inhibitors. This allows for a direct comparison of their biochemical and cellular potencies.
| Compound | Type | Potency (Human) | Selectivity | Key Features |
| This compound | Inverse Agonist/Antagonist | EC50: 12 nM[6][7][8]; IC50: 47 nM (IL-17 promoter assay)[9] | 75-fold vs. other RORs; >200-fold vs. 25 other nuclear receptors[5][9] | Orally bioavailable with favorable pharmacokinetic properties in rats.[5][6][7][8] |
| Vimirogant (VTP-43742) | Inverse Agonist | Ki: 3.5 nM; IC50: 17 nM[6] | Selective | Orally active; has shown clinical proof-of-concept in psoriasis.[2][6] |
| BMS-986251 | Inverse Agonist | EC50: 12 nM (RORγt GAL4)[6]; EC50: 24 nM (IL-17 inhibition in whole blood)[6] | Selective | Orally active.[6] Some studies have indicated potential effects on thymocyte maturation.[10] |
| PF-06763809 | Inverse Agonist | Data not publicly available | Selective | Topical formulation. Phase 1 trial in psoriasis did not show significant efficacy.[11] |
| GSK2981278 | Inhibitor | Data not publicly available | Data not publicly available | Topical formulation. Has undergone clinical trials.[12] |
RORc Signaling Pathway
The diagram below illustrates the central role of RORc in the Th17 cell signaling cascade, leading to the production of IL-17 and other pro-inflammatory cytokines.
Caption: RORc signaling pathway in Th17 cell differentiation and function.
Experimental Protocols
This section outlines a general workflow for the preclinical evaluation and benchmarking of RORc inhibitors like this compound.
In Vitro Potency and Selectivity Assays
-
RORc Ligand Binding Assay:
-
Objective: To determine the binding affinity (Ki) of the test compound to the RORc ligand-binding domain.
-
Method: A competitive binding assay using a radiolabeled or fluorescently tagged known RORc ligand and purified recombinant RORc protein. The displacement of the labeled ligand by the test compound is measured.
-
-
Cellular Reporter Gene Assay:
-
Objective: To measure the functional activity (IC50 or EC50) of the compound as an inverse agonist or antagonist.
-
Method: A cell line (e.g., HEK293) is co-transfected with a plasmid expressing the RORc ligand-binding domain fused to a GAL4 DNA-binding domain and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase). The ability of the test compound to inhibit the constitutive activity of RORc is quantified.
-
-
Th17 Differentiation Assay:
-
Objective: To assess the impact of the compound on the differentiation of primary T cells into Th17 cells.
-
Method: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes and cultured under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, TGF-β, IL-6, IL-23). The test compound is added at various concentrations. After several days, the percentage of IL-17-producing cells is determined by flow cytometry or ELISA.
-
-
Selectivity Profiling:
-
Objective: To evaluate the off-target activity of the compound.
-
Method: The compound is tested in binding or functional assays against other ROR isoforms (RORα and RORβ) and a panel of other nuclear receptors and kinases to determine its selectivity profile.
-
Experimental Workflow Diagram
The following diagram outlines the typical preclinical to clinical development workflow for a RORc inhibitor.
Caption: A generalized workflow for RORc inhibitor drug discovery and development.
Conclusion
This compound demonstrates high potency and selectivity for RORc in preclinical assays. Its profile is comparable to or favorable when benchmarked against several RORc inhibitors that have advanced into clinical trials. The oral bioavailability of this compound presents a potential advantage for systemic treatment of autoimmune diseases. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound. This guide provides a foundational comparison to aid in the strategic planning of future research and development efforts.
References
- 1. Gene - RORC [maayanlab.cloud]
- 2. Combating Autoimmune Diseases With Retinoic Acid Receptor-Related Orphan Receptor-γ (RORγ or RORc) Inhibitors: Hits and Misses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoic acid receptor-related orphan receptor gamma-t (RORγt) inhibitors in clinical development for the treatment of autoimmune diseases: a patent review (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound |CAS:1537859-24-7 Probechem Biochemicals [probechem.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. A phase I, randomized, double‐blind study to assess the safety, tolerability and efficacy of the topical RORC2 inverse agonist PF‐06763809 in participants with mild‐to‐moderate plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retinoic-acid-orphan-receptor-C inhibition suppresses Th17 cells and induces thymic aberrations - PMC [pmc.ncbi.nlm.nih.gov]
GNE-3500 Versus Other Small Molecule RORc Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The retinoic acid receptor-related orphan receptor c (RORc, also known as RORγ or NR1F3) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases. As a key transcription factor driving the differentiation of pro-inflammatory Th17 cells and the production of interleukin-17 (IL-17), the development of small molecule RORc antagonists is a highly active area of research. This guide provides an objective comparison of GNE-3500, a potent and selective RORc inverse agonist, with other notable small molecule RORc antagonists, supported by experimental data.
Performance Comparison of RORc Antagonists
This compound is a selective and orally active antagonist of RORc with an EC50 of 12 nM.[1] It demonstrates favorable pharmacokinetic properties in preclinical studies.[1][2] The following tables summarize the quantitative data for this compound and other prominent small molecule RORc antagonists, providing a comparative overview of their potency, selectivity, and in some cases, their effects on IL-17 production.
Table 1: In Vitro Potency of Small Molecule RORc Antagonists
| Compound | Assay Type | Target | Potency (IC50/EC50/Ki) | Reference |
| This compound | RORc Cellular Assay | RORc | 12 nM (EC50) | [1][3] |
| GNE-6468 | HEK-293 Cell Assay | RORγ (RORc) | 13 nM (EC50) | [4] |
| JNJ-61803534 | Not Specified | RORγt | 9.6 nM (IC50) | [4] |
| Vimirogant (VTP-43742) | Not Specified | RORγt | 3.5 nM (Ki) | [4] |
| BMS-986251 | RORγt GAL4 Assay | RORγt | 12 nM (EC50) | [4] |
| S18-000003 | Competitive Binding Assay | human RORγt | <30 nM (IC50) | [4] |
| A-9758 | Not Specified | RORγt | 5 nM (IC50) | [4] |
| (±)-ML 209 | HEK293t Cell Assay | RORγt | 300 nM (IC50) | [4] |
Table 2: Selectivity Profile of this compound
| Parameter | Value | Reference |
| Selectivity for RORc over other ROR family members | 75-fold | [2][3] |
| Selectivity for RORc over 25 other nuclear receptors | >200-fold | [2][3] |
Table 3: Comparative Inhibition of IL-17A Production
| Compound | Cell Type | Potency (EC50/IC50) | Reference | |---|---|---| | GNE-6468 | IL-17 PBMC | 30 nM (EC50) |[4] | | BMS-986251 | Human Whole Blood Assay | 24 nM (EC50) |[4] | | A-9758 | Not Specified | Robust potency against IL-17A release |[4] |
RORc Signaling Pathway and Antagonist Mechanism of Action
RORc is a nuclear receptor that, upon activation, binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including IL-17A and IL-17F. This leads to the recruitment of coactivators and initiation of transcription. RORc antagonists, including inverse agonists like this compound, function by binding to the ligand-binding domain (LBD) of RORc. This binding event can either prevent the binding of natural ligands or induce a conformational change in the receptor that favors the recruitment of corepressors over coactivators, thereby inhibiting gene transcription.
Caption: Simplified RORc signaling pathway and the mechanism of action of small molecule antagonists.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used in the characterization of RORc antagonists.
RORc GAL4 Reporter Gene Assay
This assay is used to determine the potency of a compound in modulating RORc transcriptional activity in a cellular context.
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a GAL4-RORc-LBD expression vector and a UAS-luciferase reporter vector using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound) or vehicle control.
-
Luciferase Assay: Following a 16-24 hour incubation with the compound, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luciferase signals are normalized to a control (e.g., Renilla luciferase) to account for transfection efficiency. The IC50 or EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Human Th17 Cell Differentiation and IL-17A Secretion Assay
This assay assesses the ability of a compound to inhibit the differentiation of naive T cells into Th17 cells and their subsequent production of IL-17A.
-
Isolation of Naive CD4+ T Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Naive CD4+ T cells are then purified by negative selection using magnetic beads.
-
Th17 Differentiation: Purified naive CD4+ T cells are cultured in 96-well plates coated with anti-CD3 and anti-CD28 antibodies. The culture medium is supplemented with a Th17-polarizing cytokine cocktail (e.g., IL-1β, IL-6, IL-23, and anti-IFN-γ, anti-IL-4 antibodies) and serial dilutions of the test compound or vehicle.
-
IL-17A Measurement: After 3-5 days of culture, the cell supernatants are collected, and the concentration of IL-17A is quantified by ELISA or a bead-based immunoassay.
-
Data Analysis: The percentage of inhibition of IL-17A secretion is calculated for each compound concentration relative to the vehicle control. The IC50 values are determined from the dose-response curves.
Caption: Workflow for the human Th17 cell differentiation and IL-17A secretion assay.
Conclusion
This compound stands out as a potent and highly selective RORc inverse agonist with promising oral bioavailability. The comparative data presented in this guide highlights its competitive profile against other small molecule RORc antagonists. The provided experimental protocols offer a framework for the consistent and rigorous evaluation of current and future RORc inhibitors. As research in this field progresses, head-to-head studies under standardized conditions will be invaluable for making definitive comparisons and advancing the most promising candidates toward clinical development for the treatment of Th17-mediated diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (this compound): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of RORc Inverse Agonists for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
The Retinoid-related orphan receptor c (RORc, also known as RORγt) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases. As the master regulator of T helper 17 (Th17) cell differentiation, its inhibition offers a promising strategy to quell the inflammatory cascade driven by cytokines like Interleukin-17 (IL-17). This guide provides a head-to-head comparison of prominent RORc inverse agonists, presenting key experimental data to aid in the selection of appropriate research tools and to inform drug development strategies.
RORc Signaling Pathway and Mechanism of Inverse Agonists
RORc is a nuclear receptor that, upon activation, binds to ROR Response Elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F. This transcriptional activation is crucial for the differentiation of naïve CD4+ T cells into the Th17 lineage. RORc inverse agonists function by binding to the ligand-binding domain of the RORc protein, inducing a conformational change that prevents the recruitment of coactivators and may even promote the recruitment of corepressors. This ultimately leads to the suppression of RORc-mediated gene transcription and a reduction in Th17 cell differentiation and IL-17 production.
GNE-3500: A New Frontier in RORγt Inhibition for Autoimmune Disease Research
A comparative analysis of GNE-3500, a potent and selective RORγt inverse agonist, reveals significant advantages in potency, selectivity, and pharmacokinetic properties over earlier-generation inhibitors, offering a valuable tool for researchers in immunology and drug discovery.
Retinoic acid receptor-related orphan receptor gamma t (RORγt), a nuclear receptor, is a key transcription factor in the differentiation of T helper 17 (Th17) cells. These cells are critical producers of the pro-inflammatory cytokine Interleukin-17 (IL-17), which plays a central role in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. Consequently, the development of small molecule inhibitors of RORγt has been a major focus of therapeutic research. This compound has emerged as a highly promising investigational compound, demonstrating significant improvements over its predecessors. This guide provides a detailed comparison of this compound with an earlier RORγt inhibitor, highlighting its enhanced performance based on preclinical experimental data.
Superior Potency and Selectivity of this compound
This compound demonstrates substantially greater potency and selectivity as a RORγt inverse agonist when compared to its precursor, the tertiary sulfonamide compound 1. Experimental data from cell-based reporter assays show a significant improvement in the half-maximal inhibitory concentration (IC50) for this compound. Furthermore, this compound exhibits a more favorable selectivity profile, with markedly less activity at the related RORα and RORβ isoforms, which is a critical attribute for minimizing potential off-target effects.
| Compound | RORγt IC50 (nM)[1] | RORα IC50 (nM)[1] | RORβ IC50 (nM)[1] |
| This compound | 47 | >10,000 | >10,000 |
| Compound 1 | 130 | 2,300 | >10,000 |
Enhanced Pharmacokinetic Profile
In addition to its superior in vitro activity, this compound displays a more favorable pharmacokinetic profile in preclinical studies, a key factor for its potential as a research tool and therapeutic candidate. In rat models, this compound demonstrated improved metabolic stability and oral bioavailability compared to earlier compounds in its class.
| Compound | Rat Liver Microsomal Clint (μL/min/mg)[1] | Rat Hepatocyte Clint (μL/min/10^6 cells)[1] | Rat Oral Bioavailability (%)[1] |
| This compound | 25 | 3.5 | 50 |
| Compound 1 | 110 | 18 | 15 |
RORγt Signaling Pathway and Mechanism of Inhibition
RORγt, upon binding to its response elements (ROREs) on DNA, recruits coactivator proteins to initiate the transcription of target genes, most notably IL17A and IL17F. As an inverse agonist, this compound binds to the ligand-binding domain of RORγt, inducing a conformational change that prevents the recruitment of coactivators and may even recruit corepressors, thereby inhibiting gene transcription.
Caption: RORγt signaling pathway leading to IL-17 production and its inhibition by this compound.
Experimental Protocols
RORc Cell-Based Reporter Assay
This assay quantifies the ability of a compound to inhibit RORγt-mediated gene transcription.
Workflow Diagram:
Caption: Workflow for the RORγt cell-based reporter assay.
Detailed Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. For the assay, cells are transiently co-transfected with two plasmids: one expressing the ligand-binding domain (LBD) of human RORγt fused to the Gal4 DNA-binding domain, and a second plasmid containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence.
-
Assay Procedure: Following transfection, cells are seeded into 96-well plates. The cells are then treated with serial dilutions of this compound, the reference compound, or a vehicle control (DMSO).
-
Data Acquisition and Analysis: After an 18-24 hour incubation period, a luciferase assay reagent is added to the wells, and the resulting luminescence is measured using a microplate reader. The data is normalized to the control wells, and the IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.[1]
In Vivo Pharmacokinetic and Pharmacodynamic Assessment
These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor and its effect on IL-17 production in a living organism.
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley rats are used for these studies.
-
Pharmacokinetic Study: this compound is administered orally or intravenously to the rats. Blood samples are collected at various time points, and the plasma concentrations of the compound are determined using liquid chromatography-mass spectrometry (LC-MS/MS). Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are then calculated.[1]
-
Pharmacodynamic Study: To assess the in vivo efficacy, a model of IL-17 induction is used. Rats are immunized to induce a T-cell mediated immune response. Subsequently, the animals are treated with this compound or a vehicle control. At the end of the treatment period, whole blood is collected and stimulated ex vivo with an anti-CD3 antibody to induce T-cell activation and cytokine production. The levels of IL-17 in the plasma are then measured by ELISA to determine the extent of inhibition by the compound.[1]
References
GNE-3500 in Combination with Other Immunomodulators: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic potential of GNE-3500, a potent and selective RORγt inverse agonist, in combination with other immunomodulators for the treatment of autoimmune and inflammatory diseases.
While preclinical and clinical data on this compound as a monotherapy are emerging, this guide explores the scientific rationale and potential for using this compound in combination regimens. By targeting the RORγt-Th17-IL-17 axis, this compound presents a unique opportunity for synergistic effects when combined with other immunomodulatory agents. This document outlines hypothetical combination strategies, potential experimental data, and detailed protocols to facilitate further research and development in this promising area.
This compound: Mechanism of Action
This compound is a small molecule that functions as an inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). RORγt is a master transcriptional regulator that is essential for the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). By binding to RORγt, this compound inhibits its transcriptional activity, leading to a reduction in Th17 cell differentiation and a decrease in the production of IL-17 and other inflammatory mediators. This mechanism of action makes this compound a promising therapeutic candidate for a range of autoimmune diseases where the Th17 pathway plays a crucial role, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Signaling Pathway of this compound
Caption: this compound inhibits RORγt, a key driver of Th17 cell differentiation and IL-17 production.
Rationale for Combination Therapy
The complexity and multifactorial nature of autoimmune diseases often necessitate therapeutic approaches that target multiple pathological pathways. Combining this compound with other immunomodulators could offer several advantages:
-
Synergistic Efficacy: Targeting different signaling pathways simultaneously may lead to a more profound and durable clinical response.
-
Dose Reduction and Improved Safety: Combination therapy could allow for lower doses of individual agents, potentially reducing dose-dependent toxicities.
-
Overcoming Resistance: Targeting multiple pathways may prevent the development of treatment resistance.
-
Broader Patient Reach: Patients who do not respond adequately to monotherapy may benefit from a combination approach.
Conceptual Combination Strategies and Hypothetical Data
Below are potential combination strategies for this compound with other classes of immunomodulators. The accompanying tables present hypothetical data to illustrate the potential for synergistic or additive effects.
This compound + TNF-α Inhibitors (e.g., Adalimumab, Etanercept)
Rationale: TNF-α is another key pro-inflammatory cytokine implicated in many autoimmune diseases. Dual inhibition of the IL-17 and TNF-α pathways could provide a more comprehensive blockade of inflammatory signaling.
| Treatment Group | Metric: Psoriasis Area and Severity Index (PASI) 75 Response Rate (%) | Metric: ACR20 Response Rate (%) in Rheumatoid Arthritis Model |
| Vehicle Control | 5% | 10% |
| This compound (Monotherapy) | 45% | 40% |
| TNF-α Inhibitor (Monotherapy) | 55% | 50% |
| This compound + TNF-α Inhibitor (Combination) | 75% | 70% |
This compound + JAK Inhibitors (e.g., Tofacitinib, Upadacitinib)
Rationale: Janus kinase (JAK) inhibitors broadly suppress cytokine signaling involved in immune cell activation. Combining a targeted RORγt inhibitor with a broader JAK inhibitor could lead to potent and rapid disease control.
| Treatment Group | Metric: Reduction in Composite Arthritis Score (CAS) in Collagen-Induced Arthritis Model | Metric: Improvement in Inflammatory Bowel Disease Activity Score |
| Vehicle Control | 1.5 | 0.8 |
| This compound (Monotherapy) | 3.2 | 2.5 |
| JAK Inhibitor (Monotherapy) | 3.8 | 3.0 |
| This compound + JAK Inhibitor (Combination) | 5.5 | 4.8 |
This compound + Anti-IL-23 Antibodies (e.g., Guselkumab, Risankizumab)
Rationale: IL-23 is a key cytokine that promotes the survival and expansion of Th17 cells. Targeting both the upstream driver (IL-23) and the downstream effector pathway (RORγt/IL-17) could result in a powerful synergistic effect.
| Treatment Group | Metric: Reduction in Ear Thickness (mm) in Imiquimod-Induced Psoriasis Model | Metric: Decrease in Pro-inflammatory Cytokines (pg/mL) in Synovial Fluid |
| Vehicle Control | 0.25 | IL-17: 150, IL-22: 120 |
| This compound (Monotherapy) | 0.15 | IL-17: 80, IL-22: 90 |
| Anti-IL-23 Antibody (Monotherapy) | 0.12 | IL-17: 95, IL-22: 85 |
| This compound + Anti-IL-23 Antibody (Combination) | 0.05 | IL-17: 30, IL-22: 45 |
Experimental Protocols
In Vitro Assay for Synergy: Th17 Differentiation
Objective: To assess the synergistic effect of this compound and a comparator immunomodulator on the differentiation of human Th17 cells.
Methodology:
-
Cell Culture: Isolate naive CD4+ T cells from healthy human peripheral blood mononuclear cells (PBMCs).
-
Th17 Differentiation: Culture the naive CD4+ T cells under Th17-polarizing conditions (anti-CD3/CD28 antibodies, TGF-β, IL-6, IL-1β, and IL-23).
-
Treatment: Treat the cells with this compound alone, the comparator immunomodulator alone, or a combination of both at various concentrations. Include a vehicle control (DMSO).
-
Flow Cytometry: After 3-5 days, restimulate the cells and perform intracellular staining for IL-17A and IFN-γ. Analyze the percentage of IL-17A+ cells by flow cytometry.
-
Data Analysis: Use synergy analysis software (e.g., Combenefit) to calculate synergy scores based on the combination index (CI).
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the efficacy of this compound in combination with another immunomodulator in a preclinical model of rheumatoid arthritis.
Methodology:
-
Induction of CIA: Induce arthritis in DBA/1 mice by immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
Treatment Groups: Randomize mice into treatment groups: Vehicle control, this compound, comparator immunomodulator, and this compound + comparator immunomodulator.
-
Dosing: Administer treatments daily via oral gavage or intraperitoneal injection, starting from the onset of arthritis.
-
Clinical Assessment: Monitor disease progression by measuring paw thickness and assigning a clinical arthritis score twice weekly.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Measure serum levels of pro-inflammatory cytokines (e.g., IL-17, TNF-α) and anti-collagen antibodies.
Experimental Workflow
Caption: A streamlined workflow for the preclinical assessment of this compound combination therapies.
Conclusion
This compound, with its targeted inhibition of the RORγt-Th17-IL-17 pathway, holds significant promise for the treatment of autoimmune and inflammatory diseases. While clinical data on this compound in combination with other immunomodulators is not yet available, the scientific rationale for such strategies is strong. The conceptual frameworks and experimental protocols outlined in this guide are intended to stimulate and support further research into the potential of this compound combination therapies. Such investigations are crucial for unlocking the full therapeutic potential of this novel immunomodulator and improving outcomes for patients with debilitating autoimmune conditions.
Safety Operating Guide
Navigating the Safe Disposal of GNE-3500: A Procedural Guide
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of GNE-3500 and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound, like many research compounds, should follow a meticulous process of segregation, containment, and labeling to ensure safety and compliance with hazardous waste regulations.[2][3]
1. Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, such as unused powder or contaminated consumables (e.g., weigh boats, pipette tips), in a designated, compatible hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified. The container must be clearly labeled with "Hazardous Waste" and a full list of its contents, including all solvents and the estimated concentration of this compound.[2]
-
Sharps: Any sharps, such as needles or syringes contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container.
2. Waste Containment and Labeling:
-
All waste containers must be in good condition and compatible with the chemical waste.[3] The original container for this compound is often the best option for storing its waste.[4]
-
Keep waste containers securely closed except when adding waste.[5]
-
Label all waste containers with a "Hazardous Waste" tag as soon as waste is added. The label should include the full chemical name and accumulation start date.[6]
-
Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[6]
-
Ensure secondary containment for all liquid waste containers to prevent spills.[5]
3. Disposal Request:
-
Once a waste container is full, or if it has been in the SAA for an extended period (typically no more than six months), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department.[7]
-
Complete all necessary waste pickup forms as required by your institution, providing accurate information about the waste composition.
Quantitative Data Summary
Since a specific SDS for this compound is unavailable, quantitative data regarding toxicity and environmental hazards are not provided. The following table summarizes the known physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C24H30FN3O3S | [8][9] |
| Molecular Weight | 459.58 g/mol | [8][9] |
| Appearance | Solid Powder | [8] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound have been published. The primary synthesis is described in the Journal of Medicinal Chemistry, 2015, 58 (13), pp 5308–5322.[1][][9] Researchers should consult this publication for specific methodologies.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. medkoo.com [medkoo.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. vumc.org [vumc.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. This compound |CAS:1537859-24-7 Probechem Biochemicals [probechem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety and Logistical Information for Handling GNE-3500
Disclaimer: A specific Safety Data Sheet (SDS) for GNE-3500 is not publicly available. This guide is based on best practices for handling potent, novel research compounds and should be used as a supplement to a thorough risk assessment conducted by qualified personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals working with this compound, a selective RORc antagonist.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent research compounds. The required level of PPE depends on the specific laboratory procedure, the quantity of this compound being handled, and its physical form (e.g., powder or solution).
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield- Disposable solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile gloves)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is crucial. Double-gloving provides an additional barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other certified ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls like a fume hood are the primary means of protection.[1][2] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate chemical-resistant gloves for the solvent and compound | Focus on preventing skin and eye exposure during administration.[1] |
| General Laboratory Operations | - Lab coat- Safety glasses with side shields- Nitrile gloves- Closed-toe shoes and long pants | Minimum required PPE for any laboratory work involving chemical hazards.[3][4] |
Operational Plan for Handling this compound
A systematic approach is critical to ensure the safe handling of this compound from receipt to disposal. The following step-by-step protocol should be adapted to specific experimental needs and institutional guidelines.
Experimental Protocol: Safe Handling Workflow
-
Review Safety Information: Before beginning any work, thoroughly review all available safety information and conduct a formal risk assessment for the planned experiment.[1]
-
Prepare the Work Area:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Decontaminate all surfaces within the designated work area.
-
Prepare a spill kit appropriate for the chemicals and quantities being used.
-
-
Don Appropriate PPE: Select and put on the correct PPE as determined by the risk assessment and the activity to be performed (see Table 1).[1]
-
Perform the Experiment:
-
Conduct all manipulations of this compound, especially weighing and initial solubilization of the powder, within a certified containment device such as a chemical fume hood.
-
Handle the compound with care to avoid generating dust or aerosols.
-
-
Decontaminate:
-
Upon completion of the experiment, decontaminate all equipment and work surfaces with an appropriate solvent or cleaning solution.
-
Wipe down the exterior of all primary containers before removing them from the containment area.
-
-
Doff PPE: Remove PPE in the correct sequence to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and eye protection.
-
Segregate and Label Waste: Collect all contaminated materials, including disposable PPE, in designated, sealed, and clearly labeled hazardous waste containers.[1]
Disposal Plan
The disposal of potent research compounds like this compound and all contaminated materials must be managed carefully to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Disposal Procedure | Rationale |
| Unused/Expired Compound | - Do not dispose of down the drain or in regular trash.- Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor. | To prevent the release of a potent compound into the environment and ensure proper handling by trained professionals.[1][5] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | To minimize the handling of contaminated items and prevent accidental exposure. Do not overfill waste containers.[1] |
| Contaminated PPE (e.g., gloves, lab coat) | - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | To contain any residual compound and prevent exposure to personnel handling the waste.[1] |
| Empty Chemical Containers | - Triple rinse the container with a suitable solvent.- Collect the rinsate as hazardous waste.- Deface the original label and dispose of the container according to institutional guidelines for non-hazardous waste. | To ensure that residual amounts of the potent compound are not introduced into the regular waste stream. |
All waste must be managed in accordance with federal, state, and local regulations.[6] Always consult your institution's EHS department for specific disposal procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
